1H-Benzimidazole-2-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLTMBBAVVMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197552 | |
| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4856-97-7 | |
| Record name | 1H-Benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4856-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4856-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Benzimidazole-2-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ34H8DY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1H-Benzimidazole-2-methanol chemical properties and structure
An In-depth Technical Guide to 1H-Benzimidazole-2-methanol: Chemical Properties and Structure
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The benzimidazole core is a recognized pharmacophore, a structural feature responsible for biological activity, making its derivatives a significant area of focus in medicinal chemistry and drug development.[1][2] This compound and its derivatives have been investigated for various therapeutic properties, including antioxidant, antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3][4] Its versatile chemical nature, featuring a reactive hydroxymethyl group and the benzimidazole ring system, allows for extensive functionalization to create novel drug candidates.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a white to off-white or light brown crystalline powder.[1][4][5] It is characterized by a benzimidazole ring system with a methanol group attached at the 2-position.[4]
Quantitative Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 4856-97-7 | [4][6] |
| Molecular Formula | C₈H₈N₂O | [4][7] |
| Molecular Weight | 148.16 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 303°C (lit.) | [5] |
| Boiling Point | 76°C / 21 mmHg (lit.) | [5] |
| Solubility | Slightly soluble in water | [4] |
Structural Identifiers
| Identifier | String | Reference(s) |
| SMILES | OCc1nc2ccccc2[nH]1 | [7] |
| InChI | InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | [7] |
Experimental Protocols
The synthesis and characterization of this compound are critical for ensuring purity and confirming its structure for further research and development.
Synthesis Protocol: Condensation Reaction
A common and effective method for synthesizing this compound is through the condensation of an o-phenylenediamine with a carboxylic acid derivative, in this case, glycolic acid.[3] This method is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[8]
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF) or a suitable solvent
-
Reflux condenser and appropriate glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a well-dried round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).[3]
-
Add glycolic acid to the solution.[3]
-
Fit the flask with a reflux condenser and heat the mixture at 90°C-100°C.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The spots can be visualized by spraying with p-anisaldehyde followed by heating.[3]
-
Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product using column chromatography on silica gel to isolate the pure this compound.[3]
Characterization Protocols
To confirm the identity and purity of the synthesized compound, various spectroscopic methods are employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][9] Record the ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).[3]
-
Expected ¹H NMR Signals: The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, a signal for the methylene (-CH₂) protons adjacent to the hydroxyl group, a broad singlet for the hydroxyl (-OH) proton, and another broad singlet for the amine (N-H) proton of the imidazole ring.[10]
-
Expected ¹³C NMR Signals: The spectrum will display signals corresponding to the aromatic carbons and the methylene carbon.[9]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3] The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.
-
Expected Absorption Peaks:
-
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[10]
-
Peaks around 3100-3000 cm⁻¹ for aromatic C-H stretching.
-
A peak around 1620 cm⁻¹ for the C=N stretching of the imidazole ring.[9]
-
Bands in the 1600-1450 cm⁻¹ range for C=C stretching within the aromatic ring.
-
3. Mass Spectrometry (MS):
-
Protocol: Analyze the sample using a mass spectrometer, often with an electron ionization (EI) source.[11]
-
Expected Fragmentation: The mass spectrum of benzimidazole derivatives typically shows the molecular ion peak (M⁺) as the base peak.[11] Common fragmentation patterns involve the loss of small molecules like HCN from the imidazole ring.[11] For this compound, fragmentation would likely involve the loss of the hydroxymethyl group or water.
Biological Activity and Potential Applications
While this compound itself exhibits mild antioxidant activity, its primary importance lies in its role as a versatile intermediate for synthesizing more potent therapeutic agents.[2][3] The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs.[12][13]
-
Anticancer Activity: Derivatives have been extensively studied as anticancer agents that can inhibit various targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other protein kinases.[12][13] Inhibition of these pathways can disrupt tumor growth, angiogenesis, and metastasis. Some benzimidazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by triggering mitochondrial dysfunction.[13]
-
Antihypertensive Activity: The structure is analogous to key intermediates used in the synthesis of "sartans" (e.g., Candesartan, Telmisartan), which are Angiotensin II receptor antagonists used to treat hypertension.[12]
-
Antimicrobial and Antiviral Activity: The benzimidazole core is present in various compounds with demonstrated activity against different microbes and viruses.[2][4]
Hypothetical Signaling Pathway Inhibition
Many benzimidazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2. This inhibition blocks downstream pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis in cancer cells.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-(Hydroxymethyl)benzimidazole - High purity | EN [georganics.sk]
- 7. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
1H-Benzimidazole-2-methanol: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical characteristics of 1H-Benzimidazole-2-methanol (CAS No: 4856-97-7), a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and potential biological pathways.
Core Physicochemical Properties
This compound is a white to light brown crystalline powder.[1][2] Its core structure, comprised of a fused benzene and imidazole ring, is a recognized pharmacophore, lending itself to a wide array of biological activities.[2][3] The hydroxymethyl group at the 2-position provides a key site for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. It is important to note that some reported values, particularly for melting and boiling points, exhibit variability across different sources. The data presented here represents a consolidation of available information, with ranges provided to reflect these discrepancies.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₈N₂O | - | [1] |
| Molecular Weight | 148.16 | g/mol | [1] |
| Melting Point | 165 - 175 | °C | [1] |
| Boiling Point | 268.75 (rough estimate) | °C | |
| pKa | No experimental data available | - | |
| logP (predicted) | 0.9 | - | |
| Solubility | Soluble in polar organic solvents | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research. The following sections provide established protocols for its synthesis and the determination of its key physicochemical properties.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with glycolic acid.
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH)
-
Hot water for recrystallization
Procedure:
-
Dissolve o-phenylenediamine in 4 M HCl.
-
Add a solution of glycolic acid in 4 M HCl to the mixture.
-
Heat the reaction mixture under reflux for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Neutralize the solution with aqueous sodium hydroxide to precipitate the product.
-
Collect the solid by filtration and dry it.
-
Purify the crude product by recrystallization from hot water to yield this compound as a white to light brown powder.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method): The melting point is determined by placing a small, powdered sample in a capillary tube and heating it in a calibrated apparatus.[4] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting point range is indicative of high purity.
pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) can be determined by potentiometric titration.[5][6] A solution of the compound is titrated with a standardized solution of a strong acid or base.[5] The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the resulting titration curve.[5][7]
logP Determination (Shake-Flask Method): The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.[8][9] In the shake-flask method, a known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and water.[10][11] The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.[11] The logP is the logarithm of the ratio of the concentrations in the n-octanol and aqueous phases.[10]
Aqueous Solubility Determination: The thermodynamic solubility can be determined by adding an excess of the solid compound to an aqueous buffer at a specific pH and temperature.[12][13] The suspension is agitated until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated, the benzimidazole scaffold is a common feature in many biologically active molecules with demonstrated anticancer and antimicrobial properties.[3][14] Derivatives of benzimidazole have been shown to interact with various cellular targets, including tubulin and poly(ADP-ribose) polymerase (PARP), suggesting potential mechanisms of action.[15][16]
Potential Anticancer Mechanism - Tubulin Polymerization Inhibition: Several benzimidazole-containing compounds act as antimitotic agents by disrupting microtubule dynamics.[15] They can bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Benzimidazole-2-methanol (CAS: 4856-97-7)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1H-Benzimidazole-2-methanol, with the CAS registry number 4856-97-7, is a heterocyclic organic compound featuring a benzimidazole core functionalized with a hydroxymethyl group at the 2-position.[1][2] This off-white to light brown crystalline powder serves as a crucial and versatile building block in medicinal chemistry and materials science.[1][3] The benzimidazole scaffold is a recognized pharmacophore, and the hydroxymethyl group provides a convenient point for chemical modification, enabling the synthesis of a diverse range of derivatives.[3] It is a key intermediate in the development of various pharmaceutical agents, including antifungal, antiviral, and anticancer compounds.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications, intended to support research and development efforts.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | [1][2] |
| Melting Point | 171-175 °C | [1][4] |
| Boiling Point | 268.75 °C (rough estimate) | [1] |
| Flash Point | 203.3 °C | [1] |
| Density | 1.1828 (rough estimate) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 11.57 ± 0.10 (Predicted) | [1][2] |
| LogP | 0.867 | [5] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through the condensation of o-phenylenediamine with glycolic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, provides a direct route to the target compound.
Synthesis via Condensation Reaction
Principle: This method involves the cyclocondensation of o-phenylenediamine with glycolic acid, typically in the presence of an acid catalyst like hydrochloric acid, under reflux conditions. The reaction proceeds by initial amide formation followed by intramolecular cyclization and dehydration to form the benzimidazole ring.
Experimental Protocol:
-
Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in 4 M hydrochloric acid. In a separate vessel, prepare a solution of glycolic acid (1.2-1.8 equivalents) in 4 M hydrochloric acid.[6]
-
Reaction: Add the glycolic acid solution to the o-phenylenediamine solution. Heat the resulting mixture under reflux for 2-4 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[6]
-
Neutralization: Carefully neutralize the reaction mixture to a neutral pH with an aqueous solution of sodium hydroxide or sodium bicarbonate. This will cause the product to precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by filtration and wash it with cold water.[6]
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or ethanol, to yield this compound as a white to light brown powder.[6]
Applications in Research and Drug Development
This compound is a valuable intermediate due to its bifunctional nature. The benzimidazole ring is a stable aromatic system with known biological importance, while the primary alcohol group serves as a handle for diverse chemical transformations.
-
Pharmaceutical Intermediate: It is a cornerstone for synthesizing a wide array of pharmaceutical compounds.[1] Its derivatives are investigated for antifungal, antiviral, anticancer, and antiparasitic properties.[2][3][7]
-
Chemical Synthesis: The compound is a starting material for producing more complex molecules, such as 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole and 1H-benzimidazol-2-ylmethyl diethyl phosphate.[1][6]
-
Ligand Development: The benzimidazole moiety can coordinate with metal ions, making it a useful component in the design of ligands for catalysts and functional coordination networks.[1]
-
Materials Science: The thermal and chemical stability associated with the benzimidazole structure makes it a candidate for developing novel polymers and functional materials.[3]
Biological Activity
While many derivatives of this compound exhibit potent biological activity, the parent compound itself has been evaluated for certain properties. The benzimidazole core is known to interact with various biological targets, and research into the specific activities of this compound is ongoing.[8]
| Activity Type | Assay | Result | Standard | Reference |
| Antioxidant | DPPH free radical scavenging | IC₅₀: 400.42 µg/ml (Mild activity) | BHT (IC₅₀: 51.56 µg/ml) | [9] |
| Cytotoxicity | Brine shrimp lethality | Not reported as potent | Vincristine sulphate (LC₅₀: 0.544 µg/ml) | [9] |
| Cardiovascular | Effect on rat heart functional activity | Investigated, details in source | N/A | [10] |
Analytical Methods
Accurate analysis of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its separation and quantification.
Reverse Phase HPLC Protocol
Principle: This method separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. This compound, being moderately polar, can be effectively analyzed using this technique.
Experimental Protocol:
-
Column: Newcrom R1 or a similar reverse-phase column (e.g., C18).[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier. For standard detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[5]
-
Detection: UV detector at an appropriate wavelength.
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: The compound is identified by its retention time compared to a standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.[5]
Spectroscopic Data
Structural elucidation and confirmation of this compound are typically performed using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the arrangement of protons and carbons on the benzimidazole ring and the methanol substituent.[9][11]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups, such as the N-H stretch of the imidazole ring, the O-H stretch of the alcohol, and the C=N and C=C stretches of the aromatic system.[11][12]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight (148.16 g/mol ) and to study fragmentation patterns.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dustP270: Do not eat, drink or smoke when usingP280: Wear protective gloves/clothing/eye protection |
| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water |
| Respiratory Irritation | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
Storage and Handling Recommendations:
-
Handle in a well-ventilated place.[13]
-
Avoid contact with skin and eyes by wearing suitable protective clothing.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
It is incompatible with strong oxidizing agents.[2]
References
- 1. Cas 4856-97-7,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. haihangchem.com [haihangchem.com]
- 5. 2-(Hydroxymethyl)-1H-benzimidazole | SIELC Technologies [sielc.com]
- 6. This compound | 4856-97-7 [chemicalbook.com]
- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. banglajol.info [banglajol.info]
- 10. EFFECT OF 1H-BENZIMIDAZOLE-2-YL-METHANOL ON THE FUNCTIONAL ACTIVITY OF THE RAT HEART - Ivchenko - Proceedings of young scientists and specialists of the Samara University [vmuis.ru]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to the Spectral Data of 1H-Benzimidazole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1H-Benzimidazole-2-methanol (also known as (1H-benzo[d]imidazol-2-yl)methanol), a key heterocyclic compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its analytical characterization is crucial for research and development. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
While complete, experimentally verified peak lists for 1H and 13C NMR of this compound are not consistently available across public domain databases, the expected signals can be predicted based on the molecular structure. Researchers analyzing this compound should anticipate signals in the regions described below. A 13C NMR spectrum is available for reference on SpectraBase under the name 2-Benzimidazolemethanol.[1]
Table 1: Expected ¹H NMR Signals for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (4H) | ~ 7.10 - 7.70 | Multiplet | Protons on the fused benzene ring. The exact pattern depends on the solvent and tautomeric equilibrium. |
| Methylene (-CH₂) | ~ 4.80 - 5.00 | Singlet | The two protons of the methanol substituent attached to C2. |
| Hydroxyl (-OH) | Variable | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. |
| Imidazole (N-H) | ~ 12.0 - 13.0 | Broad Singlet | The proton on the imidazole nitrogen; its visibility and position are solvent-dependent. |
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (C-CH₂OH) | ~ 150 - 155 | Quaternary carbon of the imidazole ring, attached to the methanol group. |
| C4/C7 (Aromatic CH) | ~ 110 - 120 | Aromatic carbons ortho to the ring fusion. May appear as one averaged signal or two distinct signals. |
| C5/C6 (Aromatic CH) | ~ 120 - 125 | Aromatic carbons meta to the ring fusion. May appear as one averaged signal or two distinct signals. |
| C3a/C7a (Aromatic C) | ~ 135 - 145 | Quaternary carbons at the benzene-imidazole ring fusion. |
| -CH₂OH | ~ 55 - 65 | The methylene carbon of the methanol substituent. |
1.2 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | 3550 - 3200 | Strong, Broad | Indicates the hydroxyl group, often overlapping with the N-H stretch. |
| N-H Stretch (Amine) | 3500 - 3300 | Medium, Broad | Characteristic of the secondary amine in the imidazole ring.[2] |
| C-H Stretch (Aromatic) | ~ 3030 | Variable | Absorption peaks above 3000 cm⁻¹ are diagnostic of unsaturation.[2] |
| C=N Stretch (Imine) | 1630 - 1570 | Medium | Associated with the carbon-nitrogen double bond within the imidazole ring.[3] |
| C=C Stretch (Aromatic) | 1700 - 1500 | Medium | Multiple bands are expected from the benzene ring framework.[2] |
| C-O Stretch (Alcohol) | 1260 - 1050 | Strong | Characteristic of the primary alcohol. |
1.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for such compounds.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | |
| Monoisotopic Mass | 148.0637 Da | |
| [M]⁺ (Molecular Ion) | m/z 148 | The radical cation, often the base peak in benzimidazole spectra.[4] |
| [M+H]⁺ | m/z 149.071 | Protonated molecule, commonly observed in soft ionization techniques (e.g., ESI). |
| [M+Na]⁺ | m/z 171.053 | Sodium adduct, also common in ESI-MS. |
| Expected Fragmentation | The fragmentation of benzimidazoles typically involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring.[5] A primary fragmentation would be the loss of the hydroxymethyl group. |
Visualizations: Structure and Workflow
The following diagrams illustrate the relationship between the molecular structure and the spectral data, and the general workflow for analysis.
Caption: Molecular structure and its correlation with key spectral data features.
Caption: General experimental workflow for spectroscopic analysis of an organic compound.
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectral data.
3.1 NMR Spectroscopy Protocol
This protocol is a generalized procedure for acquiring high-resolution 1D NMR spectra.[6]
-
Sample Preparation :
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazoles to clearly observe exchangeable N-H and O-H protons.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Add an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is common.[7]
-
-
¹H NMR Acquisition :
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program : Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : ~16 ppm, centered around 6-7 ppm to cover both aromatic and aliphatic regions.
-
Number of Scans : 8-16 scans, increase for dilute samples.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Acquisition Time (AQ) : 2-4 seconds.
-
-
¹³C{¹H} NMR Acquisition :
-
Pulse Program : Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width : ~200-220 ppm.
-
Number of Scans : 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (D1) : 2 seconds.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and identify the chemical shift (δ), multiplicity, and coupling constants (J) for all peaks.
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)
This method is standard for analyzing solid samples.[8][9]
-
Sample Preparation :
-
Thoroughly clean and dry an agate mortar and pestle.
-
Place ~1-2 mg of the solid this compound sample into the mortar and grind it into a very fine powder.
-
Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. The sample concentration should be between 0.2% and 1%.[10]
-
Gently but thoroughly mix the sample and KBr by grinding for about one minute to ensure a homogeneous mixture. Avoid excessive grinding which can introduce moisture.[11]
-
-
Pellet Formation :
-
Place the powder mixture into the collar of a pellet press die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet. Using a vacuum die can help remove trapped air and moisture, resulting in a clearer pellet.[11]
-
-
Data Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
First, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis :
-
The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
3.3 Mass Spectrometry (MS) Protocol (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[12][13]
-
Sample Introduction :
-
For a pure, thermally stable solid, a direct insertion probe can be used. Place a small amount of the sample in a capillary tube at the end of the probe.
-
Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC, which separates it before it enters the ion source.[14]
-
-
Ionization :
-
The sample is volatilized in a high vacuum environment within the ion source.
-
A beam of high-energy electrons (typically 70 eV) is directed through the vaporized sample.[12]
-
Collisions between electrons and sample molecules cause the ejection of an electron from the molecule, forming a molecular ion (M⁺·), which then undergoes fragmentation.
-
-
Mass Analysis and Detection :
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis :
-
The output is a mass spectrum, a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the major fragment ions to deduce the structure of the molecule by identifying characteristic losses (e.g., loss of ·CH₂OH, loss of HCN).[4] The resulting spectrum can be compared against library databases for identification.[15]
-
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. journalijdr.com [journalijdr.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. shimadzu.com [shimadzu.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Solubility and stability of 1H-Benzimidazole-2-methanol in different solvents
An In-depth Technical Guide to the Solubility and Stability of 1H-Benzimidazole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic organic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The physicochemical properties of this compound, particularly its solubility and stability, are fundamental to its potential application in drug development and other research areas. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the general properties of benzimidazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document furnishes detailed, standardized experimental protocols for determining its solubility in various solvents and assessing its stability under different stress conditions. These methodologies are intended to empower researchers to generate precise and reliable data for this and other novel benzimidazole compounds.
Introduction to this compound
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of a wide range of therapeutic agents. The 2-hydroxymethyl substitution on the benzimidazole ring of this compound is expected to influence its polarity, hydrogen bonding capacity, and, consequently, its solubility and stability profiles. A thorough understanding of these properties is a critical first step in the preclinical development pathway, impacting formulation, bioavailability, and shelf-life.
Solubility Profile
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Higher | Capable of hydrogen bonding with the hydroxyl and imidazole moieties. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions can solvate the polar benzimidazole ring. |
| Non-polar | Hexane, Toluene | Limited | The aromatic rings may allow for some hydrophobic interactions, but the polar functional groups will limit solubility. |
| Aqueous Acidic | Dilute HCl | Soluble | Benzimidazoles are often soluble in aqueous acidic solutions due to the basic nature of the imidazole ring, which can be protonated. |
Stability Profile
The stability of a pharmaceutical compound is its capacity to remain unchanged over time under the influence of various environmental factors. Benzimidazole derivatives are generally stable under normal laboratory conditions. However, they can be susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures.
Table 2: Predicted Stability and Potential Degradation Pathways
| Condition | Stressor | Potential Degradation |
| Hydrolytic | Acid (e.g., 0.1 M HCl), Base (e.g., 0.1 M NaOH) | Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions, which may lead to ring opening or other degradative reactions, especially with prolonged heating. |
| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. |
| Thermal | Elevated Temperature (e.g., 60-80 °C) | Prolonged exposure to high temperatures can lead to thermal decomposition. |
| Photolytic | UV/Visible Light | While not always the case, some benzimidazole derivatives may exhibit photosensitivity, leading to degradation upon exposure to light. |
Experimental Protocols
To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Reagents:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, hexane)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer[1][3]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a suitable syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a validated analytical method. Quantify the concentration of the compound using HPLC or UV-Visible spectroscopy.[1][4]
-
Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a compound.[5]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)[5]
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)[5]
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)[5]
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Oven for thermal stress
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for defined periods (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a defined period. Neutralize the solution before analysis.[5]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.[5]
-
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.[5]
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Analysis: At each time point, analyze the stressed samples by a stability-indicating HPLC method.
-
Data Evaluation:
-
Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
Use a PDA detector to check for peak purity and obtain UV spectra of the degradants.
-
LC-MS can be used for the structural elucidation of significant degradation products.[5]
-
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific experimental data on the solubility and stability of this compound are yet to be extensively published, this guide provides a robust framework for researchers to undertake this characterization. By applying the detailed experimental protocols for solubility and stability testing, scientists can systematically evaluate the physicochemical properties of this and other novel benzimidazole derivatives, which is a critical step in advancing their potential as drug candidates or in other scientific applications.
References
Unveiling the Biological Potential of 1H-Benzimidazole-2-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the known biological activities of a specific derivative, 1H-Benzimidazole-2-methanol. While comprehensive data on this core compound is still emerging, this document consolidates the existing knowledge on its biological effects and those of its closely related analogs. It provides an in-depth overview of its antimicrobial, antioxidant, and cytotoxic properties, alongside potential anticancer and antiviral mechanisms. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data for related compounds, and visual representations of key biological pathways and experimental workflows to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. This allows it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. Derivatives of benzimidazole have been successfully developed as antimicrobial, antiviral, anticancer, and antihypertensive agents. This compound, featuring a hydroxymethyl group at the 2-position of the benzimidazole ring, serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the reactive hydroxymethyl group offers a site for further chemical modifications, enabling the generation of novel derivatives with potentially enhanced therapeutic properties. This guide aims to provide a comprehensive technical overview of the reported biological activities of this compound and its derivatives, with a focus on providing practical information for researchers in the field.
Synthesis of this compound
The synthesis of this compound and its derivatives is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative. A common method involves the reaction of o-phenylenediamine with glycolic acid.
Caption: General synthetic route for this compound.
Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, studies on its derivatives have revealed a range of biological activities.
Antimicrobial Activity
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. The mechanism of action is believed to involve the inhibition of microbial growth by interfering with essential cellular processes.
Quantitative Data for Benzimidazole Derivatives (Antimicrobial Activity)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-(chloromethyl)-1H-benzo[d]imidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | |
| (1H-benzo[d]imidazol-2-yl)methanethiol derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | |
| 5-halobenzimidazole derivatives | Various fungal strains | Potent fungicidal activity | |
| 2-methyl-1H-benzimidazole | Various bacteria | 7-8 mm zone of inhibition (weak activity) |
Antioxidant Activity
Some benzimidazole derivatives have demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Quantitative Data for Benzimidazole Derivatives (Antioxidant Activity)
| Compound | Assay | IC50 (µg/mL) | Standard | IC50 (µg/mL) | Reference |
| 2-methyl-1H-benzimidazole | DPPH radical scavenging | 144.84 (Moderate) | Butylated Hydroxytoluene (BHT) | 51.56 | |
| 1H-benzimidazol-2-yl-methanol | DPPH radical scavenging | 400.42 (Very Weak) | Butylated Hydroxytoluene (BHT) | 51.56 |
Cytotoxic and Anticancer Activity
The cytotoxic effects of benzimidazole derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents. The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, and the inhibition of key enzymes involved in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).
Quantitative Data for Benzimidazole Derivatives (Cytotoxic/Anticancer Activity)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-methyl-1H-benzimidazole | Brine shrimp lethality assay | 0.42 µg/mL (Prominent) | - | |
| 1H-benzimidazol-2-yl-methanol | Brine shrimp lethality assay | >10 µg/mL (Mild) | - | |
| Veliparib (PARP Inhibitor) | - | - | PARP Inhibition | |
| Nocodazole (Tubulin Inhibitor) | - | - | Tubulin Polymerization Inhibition |
Several benzimidazole derivatives, such as nocodazole, exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Benzimidazole-mediated inhibition of tubulin polymerization.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Benzimidazole derivatives have been investigated as inhibitors of VEGFR-2 kinase activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazoles.
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality. Some benzimidazole derivatives have been identified as PARP inhibitors.
Caption: Synthetic lethality induced by PARP inhibition.
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a range of viruses, including hepatitis C virus (HCV) and various RNA and DNA viruses. The mechanism of action for some benzimidazole-based inhibitors of HCV involves allosteric inhibition of the viral RNA-dependent RNA polymerase.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of benzimidazole derivatives.
Caption: A generalized workflow for the biological evaluation of benzimidazole derivatives.
Antimicrobial Susceptibility Testing (Disc Diffusion Assay)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate.
-
Disc Application: Apply sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using
The Therapeutic Landscape of Benzimidazole Derivatives: A Technical Guide
Introduction: The benzimidazole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene and imidazole ring, represents a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This versatility has established benzimidazole derivatives as a cornerstone in the development of therapeutics for a multitude of diseases, ranging from parasitic infections to cancer.[2] This technical guide provides an in-depth exploration of the significant therapeutic applications of benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic properties. It details the mechanisms of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.
Anticancer Applications
Benzimidazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action that disrupt the growth, proliferation, and survival of cancer cells.[1][3] Key strategies include the inhibition of tubulin polymerization, modulation of critical signaling pathways, and interference with DNA replication and repair processes.
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including repurposed anthelmintics like mebendazole and albendazole, exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[3] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the mitotic spindle. The resulting mitotic arrest leads to cell cycle blockage in the G2/M phase and subsequent induction of apoptosis.[1][4]
-
Kinase Inhibition: The unique structure of the benzimidazole nucleus makes it an excellent scaffold for designing kinase inhibitors.[5][6] These derivatives can act as ATP-competitive inhibitors, targeting key kinases involved in oncogenic signaling. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation drives proliferation in many cancers.[7] Benzimidazole compounds can block EGFR signaling, thereby inhibiting downstream cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[3][8] Some derivatives also exhibit multi-target inhibitory effects on kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and polo-like kinases.[9]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., those with BRCA mutations) leads to synthetic lethality. Benzimidazole-carboxamide derivatives, such as Veliparib, have been developed as potent PARP inhibitors.[1]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication. Certain benzimidazole-acridine derivatives function as topoisomerase I inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA damage and apoptosis.[1]
-
Induction of Apoptosis: Beyond cell cycle arrest, benzimidazole derivatives can directly trigger programmed cell death. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[10][11] This is often accompanied by the activation of caspases, the executioners of the apoptotic pathway.[10]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of various benzimidazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |
| Fluoro aryl benzimidazole (Comp. 1) | MCF-7 (Breast) | 2.8 | Apoptosis Induction | [10] |
| Fluoro aryl benzimidazole (Comp. 1) | K-562 (Leukemia) | 7.8 | Apoptosis Induction | [10] |
| Benzimidazole-sulfonamide (Comp. 10) | MCF-7 (Breast) | 5.40 | Apoptosis, G2/M Arrest | [10] |
| Benzimidazole-sulfonamide (Comp. 10) | PC-3 (Prostate) | 1.02 | Apoptosis, G2/M Arrest | [10] |
| Benzimidazole-triazole (Comp. 32) | HCT-116 (Colon) | 3.87 | EGFR Inhibition | [10] |
| Benzimidazole-triazole (Comp. 32) | HepG2 (Liver) | 5.12 | EGFR Inhibition | [10] |
| B-norcholesteryl benzimidazole | HeLa (Cervical) | <10 | Antiproliferative | [12] |
| Alkylsulfonyl benzimidazole | MCF-7 (Breast) | 4.7 - 10.9 | Bcl-2 Inhibition | [11] |
| Benzoyl aryl benzimidazole | HCT116 (Colon) | 0.06 - 0.5 µg/mL | Caspase-3 Binding | [13] |
Signaling Pathway Visualization
The inhibition of key signaling pathways is a major mechanism for the anticancer activity of benzimidazole derivatives. The following diagrams illustrate the EGFR and PI3K/Akt pathways, highlighting points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsm.com [ijpsm.com]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Benzimidazole Compounds
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of pharmacological activities.[1][] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, leading to its use as an anthelmintic, anticancer, antiviral, and antifungal agent.[3][4] This guide provides a detailed exploration of the core mechanisms of action for benzimidazole compounds, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of Tubulin Polymerization
One of the most well-documented mechanisms of action for benzimidazole derivatives, particularly in anthelmintic and anticancer applications, is the disruption of microtubule dynamics.[5][6]
Molecular Target: β-tubulin.
Mechanism: Benzimidazole compounds bind to the colchicine-binding site on β-tubulin subunits.[7][8] This binding inhibits the polymerization of tubulin heterodimers (α- and β-tubulin) into microtubules.[9][10] Microtubules are essential components of the cytoskeleton, crucial for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape.[6][11] The disruption of these dynamic structures leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[12][13] This selective toxicity is often achieved because benzimidazoles can show higher affinity for parasitic or cancer cell tubulin over mammalian tubulin.[14][15]
Signaling Pathway: Tubulin Inhibition Leading to Mitotic Arrest
Caption: Benzimidazole inhibits tubulin polymerization, leading to G2/M cell cycle arrest.
Quantitative Data: Antiproliferative and Tubulin Inhibition Activity
| Compound | Cell Line | Activity Type | IC50 / GI50 (µM) | Citation |
| Mebendazole | Non-small cell lung cancer | Antiproliferative | ~0.1 | [16] |
| Albendazole | Various human cancer cell lines | Antiproliferative | Varies | [17] |
| Flubendazole | Glioblastoma (U87 xenograft) | Tumor Growth Suppression | 25 mg/kg/d | [18] |
| Compound 7n | SK-Mel-28 (Melanoma) | Cytotoxicity | 2.55 | [19] |
| Compound 7n | - | Tubulin Polymerization | 5.05 | [19] |
| Compound 8I | K562 (Leukaemia) | Cytotoxicity | 2.68 | [3] |
| Compound 8I | HepG-2 (Hepatocellular Carcinoma) | Cytotoxicity | 8.11 | [3] |
| Compound 2 | Various Cancer Cell Lines | Tubulin Inhibition | 0.03 (30 nM) | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagents & Materials: Purified porcine or bovine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP solution (10 mM), glycerol, test compound (dissolved in DMSO), and a temperature-controlled 96-well spectrophotometer/plate reader capable of reading absorbance at 340 nm.
-
Preparation: Prepare tubulin solution on ice in polymerization buffer containing glycerol. Keep all solutions on ice to prevent premature polymerization.
-
Assay Procedure: a. Add polymerization buffer to the wells of a pre-chilled 96-well plate. b. Add the test benzimidazole compound at various concentrations (and a DMSO vehicle control). c. Add the tubulin solution to each well. d. Initiate the reaction by adding GTP to each well and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm every 30-60 seconds for 60 minutes. The increase in optical density is proportional to the amount of tubulin that has polymerized.
-
Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Compare the curves from compound-treated wells to the control to determine the extent of inhibition.
Core Mechanism: Protein Kinase Inhibition
Benzimidazole is a common scaffold for kinase inhibitors, which often function by competing with ATP for the enzyme's binding site.[20][21] This mechanism is highly relevant for anticancer therapies, as kinases are frequently dysregulated in cancer.[22][23]
Molecular Target: Various protein kinases (e.g., EGFR, p38 MAPK, CDK9, CK2, Rio1).[3][24]
Mechanism: Benzimidazole derivatives can act as ATP-competitive inhibitors.[21][23] The benzimidazole ring system can form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. By occupying this site, the compounds prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[12][20] Some derivatives are multi-targeted, inhibiting several kinases simultaneously.[21]
Signaling Pathway: Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a benzimidazole compound.
Quantitative Data: Kinase Inhibitory Activity
| Compound | Target Kinase | Activity Type | IC50 (µM) | Citation |
| Compound 10 | EGFR | Inhibition | 0.33 | [25] |
| Compound 13 | EGFR | Inhibition | 0.38 | [25] |
| Erlotinib (Control) | EGFR | Inhibition | 0.39 | [25] |
| TIBI | Rio1 | Inhibition | 0.09 | [24] |
| TIBI | CK2 | Inhibition | ~0.09 | [24] |
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol describes a common method to screen for EGFR inhibitors.
-
Reagents & Materials: Recombinant human EGFR enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Assay Procedure: a. In a 96-well plate, add the test benzimidazole compound at various concentrations. b. Add the EGFR enzyme and the substrate peptide. Incubate briefly to allow compound-enzyme binding. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and detect the signal according to the manufacturer's protocol of the chosen detection system (e.g., add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP and generate a luminescent signal).
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Core Mechanism: Induction of Apoptosis
Apoptosis is a common endpoint for many anticancer agents, and benzimidazoles can induce it through multiple pathways.[26][27] This can be a direct effect or a downstream consequence of other actions like cell cycle arrest.[18]
Molecular Target: Key regulators of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mechanism:
-
Intrinsic Pathway: Many benzimidazoles modulate the balance of the Bcl-2 family of proteins. They can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[27][28] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspase-9 and the executioner caspase-3, culminating in cell death.[26]
-
Extrinsic Pathway: Some derivatives can up-regulate death receptors like DR5.[29] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[29]
-
ROS-JNK Pathway: Certain benzimidazole-acridine hybrids have been shown to induce apoptosis by generating reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[29]
Signaling Pathway: Apoptosis Induction
Caption: Benzimidazoles induce apoptosis via intrinsic and extrinsic pathways.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: a. Seed cancer cells (e.g., MDA-MB-231, HCT116) in 6-well plates and allow them to adhere overnight. b. Treat the cells with the test benzimidazole compound at its IC50 concentration (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. b. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution to the cells. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer within one hour. b. Use appropriate controls for setting compensation and gates.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Other Important Mechanisms of Action
A. Cell Cycle Arrest
Beyond the G2/M arrest caused by tubulin inhibition, some benzimidazole derivatives can induce arrest at other phases. For instance, compound CCL299 was found to arrest HepG2 and HEp-2 cells in the G1 phase.[16][17] This was associated with the activation of the p53-p21 pathway and downregulation of phosphorylated CDK2.[17]
B. Antiviral Activity
Benzimidazole derivatives can act as potent antiviral agents. A key mechanism is the allosteric inhibition of viral enzymes essential for replication. For example, specific benzimidazole compounds inhibit the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP) by binding to a site remote from the catalytic center (an allosteric site), which blocks the polymerase activity before the elongation step.[30][31]
C. Antifungal Activity
The primary antifungal mechanism for azole-class drugs, which includes some benzimidazole derivatives, is the inhibition of ergosterol biosynthesis.[32] They target the enzyme lanosterol 14-α-demethylase, which is critical for converting lanosterol to ergosterol.[33][34] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[32]
Experimental Workflow: General Cell-Based Assay
Caption: A generalized workflow for a cell viability or cytotoxicity assay.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 10. Mebendazole - Wikipedia [en.wikipedia.org]
- 11. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 12. researchgate.net [researchgate.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Benzimidazole - Wikipedia [en.wikipedia.org]
- 15. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 29. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
The Medicinal Chemistry of 1H-Benzimidazole-2-methanol: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs. Among the diverse array of benzimidazole derivatives, 1H-Benzimidazole-2-methanol stands out as a versatile and reactive intermediate, offering a gateway to a wide range of potentially therapeutic compounds. Its structure, featuring the benzimidazole core with a reactive hydroxymethyl group at the 2-position, provides a crucial handle for synthetic modifications, enabling the exploration of extensive chemical space and the development of novel drug candidates.
This technical guide provides a comprehensive review of the medicinal chemistry of this compound, encompassing its synthesis, derivatization, and the biological activities of its analogs. We will delve into its known antioxidant, cytotoxic, and antimicrobial properties, and explore its potential as a starting point for the development of more potent anticancer, antiviral, and antifungal agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area.
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the condensation reaction of o-phenylenediamine with glycolic acid. This reaction is typically carried out under reflux conditions in a suitable solvent, often with an acid catalyst to facilitate the cyclization.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulphate
-
Litmus paper
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Reflux the mixture at 90-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature and then dilute it with water.
-
Neutralize the residual acid by adding sodium bicarbonate solution until the solution is neutral to litmus paper.[1]
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine solution and dry it over anhydrous sodium sulphate.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography over silica gel to yield pure this compound.[1]
Biological Activities and Derivatization
This compound itself has been evaluated for several biological activities, although it often serves as a precursor to more potent compounds. The hydroxymethyl group at the 2-position is a key site for derivatization, allowing for the synthesis of a wide array of esters, ethers, and other analogs with enhanced and diverse pharmacological profiles.
Antioxidant, Cytotoxic, and Antimicrobial Activities
A comparative study has shown that this compound exhibits mild antioxidant and cytotoxic activities.[1] Its antimicrobial activity was found to be negligible.[1] This contrasts with its close analog, 2-methyl-1H-benzimidazole, which demonstrates moderate antioxidant and prominent cytotoxic activities, highlighting the significant influence of the substituent at the 2-position on the biological profile of the benzimidazole core.[1]
Table 1: Comparative Biological Activities of this compound and 2-methyl-1H-benzimidazole
| Compound | Antioxidant Activity (DPPH Assay, IC₅₀ in µg/mL) | Cytotoxic Activity (Brine Shrimp Lethality Assay, LC₅₀ in µg/mL) | Antimicrobial Activity (Disc Diffusion, Zone of Inhibition in mm) | Reference |
| This compound | 400.42 (Mild) | >10 | Inactive | [1] |
| 2-methyl-1H-benzimidazole | 144.84 (Moderate) | 0.42 | 7-8 | [1] |
| Butylated Hydroxytoluene (BHT) (Standard for antioxidant) | 51.56 | - | - | [1] |
| Vincristine Sulphate (Standard for cytotoxic) | - | 0.544 | - | [1] |
| Ciprofloxacin (Standard for antimicrobial) | - | - | 41-45 | [1] |
Derivatization at the Hydroxymethyl Group
The hydroxymethyl group of this compound is readily functionalized, providing a versatile platform for the synthesis of new derivatives. Key derivatization strategies include conversion to a chloromethyl group, esterification, and etherification.
1. Conversion to 2-(Chloromethyl)-1H-benzimidazole:
The conversion of the hydroxyl group to a more reactive chloromethyl group is a common and crucial first step in the synthesis of many biologically active benzimidazole derivatives. This intermediate serves as a versatile building block for introducing various functionalities through nucleophilic substitution reactions.
2. Ether Derivatives:
The synthesis of ether derivatives, such as 2-(Aryloxymethyl)-1H-benzimidazoles, has been explored, leading to compounds with potent anthelmintic activity.
3. Ester Derivatives:
Esterification of the hydroxymethyl group can lead to derivatives with altered physicochemical properties and potentially enhanced biological activities.
Therapeutic Potential of this compound Derivatives
The benzimidazole scaffold is a well-established pharmacophore in a variety of therapeutic areas. By leveraging the reactivity of the 2-hydroxymethyl group, novel derivatives with potential anticancer, antiviral, and antifungal activities can be developed.
Anticancer Activity
Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Tubulin Polymerization Inhibition:
Several benzimidazole-containing compounds act as microtubule-destabilizing agents by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.
VEGFR-2 Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. The benzimidazole scaffold is a common feature in many VEGFR-2 inhibitors.
Antiviral and Antifungal Activities
Derivatives of this compound, particularly those synthesized from the 2-(chloromethyl) intermediate, have shown promising antifungal activity. The broader class of benzimidazoles also exhibits a wide range of antiviral activities.
Experimental Protocols for Biological Evaluation
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank (solvent without the test compound) and a positive control (a known antioxidant like Butylated Hydroxytoluene - BHT).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at the appropriate wavelength (around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.[1]
Cytotoxic Activity: Brine Shrimp Lethality Assay
Principle: This is a simple, rapid, and low-cost preliminary assay for assessing the cytotoxicity of compounds. The assay determines the concentration of a compound that is lethal to 50% of the brine shrimp nauplii (LC₅₀).
Protocol:
-
Hatch brine shrimp eggs in artificial seawater under a light source for 48 hours.
-
Prepare a series of dilutions of the test compound in artificial seawater.
-
Transfer a specific number of brine shrimp nauplii (e.g., 10) into each vial containing the test compound dilutions.
-
Include a negative control (seawater) and a positive control (a known cytotoxic agent like vincristine sulphate).
-
Incubate the vials for 24 hours under a light source.
-
After 24 hours, count the number of surviving nauplii in each vial.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC₅₀ value by plotting the percentage of mortality against the logarithm of the concentration.[1]
Antimicrobial Activity: Disc Diffusion Method
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth around a filter paper disc impregnated with the test compound.
Protocol:
-
Prepare a sterile agar medium in petri dishes.
-
Inoculate the surface of the agar with a standardized suspension of the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the inoculated agar plates.
-
Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic like ciprofloxacin).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[1]
Visualizing Key Pathways and Workflows
To better understand the synthesis and potential mechanisms of action of this compound and its derivatives, the following diagrams are provided.
Conclusion
This compound represents a valuable and versatile starting material in medicinal chemistry. While its intrinsic biological activity may be modest, its strategic importance lies in its potential for derivatization. The reactive hydroxymethyl group at the 2-position allows for the facile synthesis of a diverse library of compounds. Research has already demonstrated that derivatization can lead to potent anthelmintic and antifungal agents. Furthermore, given the well-established role of the 2-substituted benzimidazole scaffold in targeting key proteins involved in cancer, such as tubulin and VEGFR-2, this compound holds significant promise as a foundational structure for the development of novel anticancer therapeutics. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to further explore the rich medicinal chemistry of this promising scaffold and unlock its full therapeutic potential.
References
An In-Depth Technical Guide to 1H-Benzimidazole-2-methanol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-2-methanol, a key heterocyclic compound, has garnered significant interest within the scientific community due to its versatile role as a building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. Furthermore, it delves into its physicochemical properties, spectroscopic characterization, and known biological activities, with a focus on its potential as an antioxidant and anticancer agent. This document aims to serve as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its potential mechanisms of action.
Introduction: The Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring, is a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities. The first benzimidazole derivative was synthesized in 1872 by Hobrecker, paving the way for the development of a vast library of compounds with diverse therapeutic applications.
This compound (CAS No: 4856-97-7), featuring a hydroxymethyl group at the 2-position of the benzimidazole ring, serves as a crucial intermediate for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Discovery and History
The synthesis of the benzimidazole ring system dates back to 1872 when Hobrecker first prepared 2,5-dimethylbenzimidazole.[1][2][3] A few years later, Ladenburg reported the synthesis of benzimidazoles by the condensation of o-phenylenediamines with carboxylic acids.[4] This general approach, known as the Phillips-Ladenburg synthesis, remains a cornerstone for the preparation of a wide variety of 2-substituted benzimidazoles and is the most common method for synthesizing this compound.[5][6][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 171-175 °C | [10] |
| Boiling Point | 393 °C (estimated) | [11] |
| Density | 1.33 g/cm³ (estimated) | [11] |
| pKa | 11.57 (predicted) | [12] |
| Solubility | Soluble in methanol.[12] Slightly soluble in water.[2] | [2][12] |
Synthesis and Characterization
The primary method for the synthesis of this compound is the Phillips-Ladenburg condensation reaction between o-phenylenediamine and glycolic acid.[10]
Experimental Protocol: Phillips-Ladenburg Synthesis
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure: [10]
-
In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Heat the mixture to reflux at 90-100 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature and then dilute it with water.
-
Neutralize the residual acid by adding sodium bicarbonate solution until the solution is neutral to litmus paper.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Spectroscopic Characterization
The structure of the synthesized this compound is confirmed by various spectroscopic techniques.
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.157 | s | 1H | -NH- | [13] |
| 7.607 | dd | 2H | Aromatic protons | [13] |
| 7.228 | dd | 2H | Aromatic protons | [13] |
| 6.31 | s | 2H | -CH₂- | [13] |
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (alcohol) |
| ~3100-3000 | N-H stretch (imidazole) |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1620 | C=N stretch (imidazole) |
| ~1450 | C=C stretch (aromatic) |
| ~1050 | C-O stretch (primary alcohol) |
4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 148. Common fragmentation patterns for benzimidazoles involve the loss of HCN and cleavage of the substituent at the 2-position. For this compound, a significant fragment would be expected from the loss of the hydroxymethyl radical (•CH₂OH), resulting in a peak at m/z = 117.
Biological Activities and Potential Applications
This compound and its derivatives have been investigated for a range of biological activities.
Antioxidant Activity
This compound has been reported to exhibit mild antioxidant activity.[10] The antioxidant capacity can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid).
-
Add a specific volume of the DPPH solution to each dilution of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
| Compound | Antioxidant Activity (IC₅₀) | Reference |
| This compound | 400.42 µg/mL | [10] |
Anticancer Activity and Signaling Pathways
Benzimidazole derivatives are a well-established class of anticancer agents that can exert their effects through various mechanisms.[14][15] While specific signaling pathway studies for this compound are not extensively documented, the benzimidazole scaffold is known to be involved in several key anticancer pathways.
5.2.1. Tubulin Polymerization Inhibition
Many benzimidazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[7][8][16] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. banglajol.info [banglajol.info]
- 11. mdpi.com [mdpi.com]
- 12. journalijdr.com [journalijdr.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1H-Benzimidazole-2-methanol
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] 1H-Benzimidazole-2-methanol, in particular, serves as a key building block in the synthesis of novel therapeutic agents. The presence of a hydroxymethyl group at the 2-position provides a crucial handle for further chemical modifications, enabling the development of diverse compound libraries for drug discovery programs.[6] This document provides a detailed protocol for the synthesis of this compound via the condensation of o-phenylenediamine and glycolic acid.
Applications in Drug Development
This compound is a versatile intermediate for research and development in the pharmaceutical industry.[6] Its derivatives are actively investigated for various therapeutic applications:
-
Antifungal Agents: The core structure can be modified to enhance interactions with fungal cell membranes or enzymes.[6]
-
Anticancer Agents: The benzimidazole nucleus is a component of compounds investigated as inhibitors of key signaling pathways in tumor growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[1][4]
-
Antiparasitic Drugs: The scaffold is utilized in the development of new treatments for parasitic infections.[6]
The straightforward synthesis and potential for diverse functionalization make this compound a valuable compound for medicinal chemists exploring new drug candidates.
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through a condensation reaction between o-phenylenediamine and a carboxylic acid, in this case, glycolic acid.[7][8] The reaction is typically performed under reflux conditions, leading to the formation of the imidazole ring fused to the benzene ring.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound from o-phenylenediamine and glycolic acid, based on reported literature.[7][8]
| Parameter | Value | Reference |
| Reactants | o-Phenylenediamine, Glycolic Acid | [7][8] |
| Solvent | Dimethylformamide (DMF) | [7] |
| Temperature | 90°C - 100°C (Reflux) | [7] |
| Monitoring | Thin Layer Chromatography (TLC) | [7] |
| Yield | ~65% | [8] |
| Work-up | Neutralization with NaHCO₃, Extraction with Ethyl Acetate | [7] |
Detailed Experimental Protocol
This protocol details the procedure for synthesizing this compound.
Materials and Equipment:
-
o-Phenylenediamine
-
Glycolic Acid
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution (saturated NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add an appropriate amount of o-phenylenediamine.
-
Addition of Reagents: Add dimethylformamide (DMF) to dissolve the o-phenylenediamine, followed by the addition of glycolic acid.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 90°C - 100°C using a heating mantle.[7] Allow the reaction to reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). The reaction is considered complete upon the consumption of the starting material (o-phenylenediamine).[7]
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Dilute the reaction mixture with water.[7]
-
Neutralization: Carefully add a saturated sodium bicarbonate (NaHCO₃) solution to the mixture to neutralize any residual acid. The pH should be monitored to ensure complete neutralization.[7]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process multiple times to ensure maximum recovery.
-
Washing and Drying: Combine the organic layers and wash with a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Solvent Removal: Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified using column chromatography or recrystallization to obtain pure this compound.
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis, from initial setup to final product characterization.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Yield Synthesis of 1H-Benzimidazole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole-2-methanol is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-ulcer, antiviral, and antifungal properties.[1][2] The presence of a hydroxylmethyl group at the 2-position provides a reactive handle for further chemical modifications, making it a crucial intermediate in the synthesis of more complex drug candidates.[1] This document provides a detailed, high-yield protocol for the synthesis of this compound via the condensation of o-phenylenediamine and glycolic acid.[3][4]
Reaction Scheme
The synthesis proceeds through the condensation of o-phenylenediamine with glycolic acid, followed by cyclization to form the benzimidazole ring.
Diagram of the general synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the optimized synthesis of this compound.
| Parameter | Value | Reference |
| Reactant 1 | o-Phenylenediamine | [3][4] |
| Reactant 2 | Glycolic Acid | [3][4] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Reaction Temperature | 90-100 °C | [3] |
| Reaction Time | Monitored by TLC | [3][5] |
| Yield | High (specific % not stated) | [3][4] |
Detailed Experimental Protocol
This protocol is based on the condensation reaction between o-phenylenediamine and glycolic acid.[3][4]
Materials:
-
o-Phenylenediamine
-
Glycolic Acid
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).
-
Addition of Reagent: Add glycolic acid to the solution.
-
Reaction: Heat the reaction mixture to 90-100 °C with stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][5]
-
Work-up:
-
Extraction:
-
Drying and Concentration:
-
Purification: The crude product can be further purified by column chromatography if necessary.[3]
Visualizations
Experimental Workflow Diagram:
References
Application Notes and Protocols for the Derivatization of 1H-Benzimidazole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1H-Benzimidazole-2-methanol, a versatile building block in medicinal chemistry. The benzimidazole core is a privileged scaffold, forming the basis of numerous FDA-approved drugs. The hydroxyl and secondary amine functionalities of this compound offer two reactive sites for chemical modification, enabling the synthesis of a diverse library of compounds for drug discovery and development.
Introduction
This compound is a key starting material for the synthesis of compounds with a wide range of biological activities, including but not limited to, antiviral, anticancer, antihypertensive, and antifungal properties. Its derivatization can be strategically employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The primary sites for derivatization are the hydroxyl group at the 2-position and the nitrogen atom at the 1-position of the benzimidazole ring.
Key Derivatization Strategies
The derivatization of this compound can be broadly categorized into three main reaction types:
-
Esterification: The conversion of the primary alcohol to an ester allows for the introduction of a wide variety of functional groups, which can influence the compound's interaction with biological targets and improve its prodrug potential.
-
Etherification: The formation of an ether linkage provides a stable modification to the molecule, altering its steric and electronic properties. This can be particularly useful for probing the binding pockets of target proteins.
-
N-Alkylation: Substitution at the N-1 position of the benzimidazole ring is a common strategy to enhance biological activity. This modification can influence the overall shape and polarity of the molecule, impacting its receptor binding and cell permeability.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of o-phenylenediamine with glycolic acid.[1]
Reaction Scheme:
Materials:
-
o-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Reflux the mixture at 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, cool the mixture and dilute it with water.
-
Neutralize the residual acid by adding NaHCO₃ solution, checking the pH with litmus paper.[1]
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine solution and dry it over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield and Characterization:
The yield and characterization of the parent compound, this compound, are summarized in the table below.
| Compound Name | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, CDCl₃) δ (ppm) | IR (KBr, cm⁻¹) |
| This compound | - | 175-177 | 8.157 (s, -NH-), 7.607 (dd, J=6Hz, 6Hz, 2H), 7.228 (dd, J=6Hz, 8.8Hz, 2H), 6.31(s, -CH-), 5.72 (s, -OH)[2] | 3113.21 (O-H of alcohol)[2] |
Derivatization Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.
This protocol describes a general method for the esterification of the hydroxyl group.
Reaction Scheme:
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine or pyridine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol outlines a general procedure for the synthesis of ethers from this compound.
Reaction Scheme:
This compound + R-X → 1-alkyl-1H-benzimidazole-2-methanol
Caption: General workflow for the synthesis and derivatization of this compound.
Signaling Pathway: VEGFR-2 Inhibition
Benzimidazole derivatives are known to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis. [3][4][5]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.
Signaling Pathway: Angiotensin II Receptor Blockade
Certain benzimidazole derivatives function as Angiotensin II receptor antagonists, which are used in the treatment of hypertension. [6][7]They block the Angiotensin II Type 1 (AT1) receptor, leading to vasodilation.
Caption: Simplified Angiotensin II Type 1 Receptor signaling pathway and its blockade by benzimidazole derivatives.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. angiotensin II signaling pathwayRat Genome Database [rgd.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1H-Benzimidazole-2-methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1H-Benzimidazole-2-methanol as a versatile building block in organic synthesis. The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This document outlines synthetic protocols for the derivatization of this compound, summarizes key quantitative data, and visualizes relevant synthetic workflows and biological signaling pathways.
Synthetic Applications
This compound offers two primary reactive sites for chemical modification: the secondary amine within the imidazole ring and the primary hydroxyl group of the methanol substituent. This dual reactivity allows for the synthesis of a diverse array of derivatives with potential applications in drug discovery.
Synthesis of this compound
A common route to synthesize this compound involves the condensation of o-phenylenediamine with glycolic acid.[3]
Experimental Protocol:
-
Dissolve o-phenylenediamine (1 equivalent) in dimethylformamide.
-
Add glycolic acid (1 equivalent) to the solution.
-
Reflux the mixture at 90-100°C, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with water.
-
Neutralize the residual acid with a sodium bicarbonate (NaHCO₃) solution.[3]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[3]
Derivatization Reactions
1. N-Alkylation: The imidazole nitrogen can be readily alkylated to introduce various substituents, a key step in the synthesis of precursors for drugs like angiotensin II receptor antagonists.[1]
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).[1]
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of the desired alkyl halide (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, 1.1 equivalents) in DMF dropwise.[1]
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.[1]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the product by column chromatography on silica gel.[1]
2. Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for reactions like imine formation and reductive amination.[1]
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).[1]
-
Stir the suspension vigorously at room temperature for 24-48 hours, monitoring by TLC.[1]
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide and wash the pad with DCM.[1]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
The product can be further purified by column chromatography or recrystallization.[1]
3. Esterification: The hydroxyl group can be converted to an ester to modify the compound's lipophilicity and introduce new functional groups.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add triethylamine or pyridine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (1.2 equivalents) or a solution of the carboxylic acid (1.2 equivalents) with a coupling agent like DCC or EDC.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
4. Etherification (Williamson Ether Synthesis): Formation of an ether linkage provides a stable modification to the molecule's properties.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF or THF, add a solution of this compound (1 equivalent) in the same solvent at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Biological Activity of this compound and a Related Analog
| Compound | Assay | IC₅₀ / LC₅₀ (µg/mL) | Standard | Standard IC₅₀ / LC₅₀ (µg/mL) | Reference |
| 1H-Benzimidazol-2-yl-methanol | DPPH Radical Scavenging (Antioxidant) | 400.42 | Butylated Hydroxytoluene (BHT) | 51.56 | [3][4] |
| 2-methyl-1H-benzimidazole | DPPH Radical Scavenging (Antioxidant) | 144.84 | Butylated Hydroxytoluene (BHT) | 51.56 | [3][4] |
| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality (Cytotoxicity) | 0.42 | Vincristine Sulphate | 0.544 | [3][4] |
Table 2: Synthesis of 2-Substituted-1H-Benzimidazoles
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Salicylaldehyde | ZnO (nano) (0.02) | EtOH | 2 | 92 | [5] |
| 2 | Salicylaldehyde | TiO₂ (nano) (0.02) | EtOH | 2 | 86 | [5] |
| 3 | Salicylaldehyde | p-TsOH | Toluene | 2 | 81 | [5] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Signaling Pathway
Many benzimidazole derivatives exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][6]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole derivatives, blocking angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Benzimidazole-2-methanol in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1H-Benzimidazole-2-methanol and its derivatives as a promising scaffold in the development of novel antifungal agents. The benzimidazole core is a well-established pharmacophore, and modifications at the 2-position, originating from this compound, have led to the discovery of potent antifungal compounds.[1][2] This document outlines the synthesis, mechanism of action, and biological evaluation of these compounds, supported by experimental protocols and quantitative data.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal therapies.[3][4] Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[5][6] this compound serves as a key building block for creating diverse chemical libraries for antifungal screening.[1] Its hydroxymethyl group provides a reactive site for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antifungal potency and selectivity.[1]
Synthesis of this compound and Derivatives
A common synthetic route to this compound involves the condensation of o-phenylenediamine with glycolic acid.[7][8] This core structure can then be further modified. For instance, the hydroxyl group can be oxidized to an aldehyde, which then serves as a precursor for the synthesis of various derivatives, such as phenylhydrazones.[8] Another approach involves the synthesis of 2-chloromethyl-1H-benzimidazole, which can be readily substituted with various nucleophiles to generate a library of compounds.[9][10][11]
Experimental Protocol: Synthesis of this compound [7][8]
This protocol describes a general method for the synthesis of this compound.
Materials:
-
o-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) is prepared in a round-bottom flask.
-
4M Hydrochloric acid is added to the flask, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized with an ammonium hydroxide solution until a precipitate forms.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product is recrystallized from ethanol to yield pure this compound.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Workflow for Synthesis of Benzimidazole Derivatives
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 1H-Benzimidazole-2-methanol via Reflux Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Benzimidazole-2-methanol is a heterocyclic compound belonging to the benzimidazole family, a core structure in many pharmaceutical agents due to its diverse biological activities, including anti-ulcer, antiviral, and antitumor properties.[1] This document provides a detailed protocol for the synthesis of this compound through the condensation reaction of o-phenylenediamine and glycolic acid under reflux conditions. This method is a common and effective approach for preparing various benzimidazole derivatives.[2][3]
Reaction Scheme: The synthesis proceeds via a condensation reaction between o-phenylenediamine and glycolic acid, forming the imidazole ring fused to the benzene ring.
o-phenylenediamine + Glycolic Acid → this compound + 2H₂O
Experimental Protocol
1. Materials and Equipment:
-
Reagents:
-
o-Phenylenediamine (≥98%)
-
Glycolic Acid (≥99%)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (ACS grade)
-
n-Hexane (ACS grade)
-
Brine solution (saturated NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 60-120 mesh)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer and stir bar
-
Retort stand and clamps
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, conical flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Melting point apparatus
-
2. Reaction Setup (Reflux): A standard reflux apparatus is required.[4]
-
Clamp a dry round-bottom flask securely to a retort stand, ensuring it is placed within the heating mantle or oil bath.
-
Add the reactants and solvent to the flask along with a magnetic stir bar.
-
Attach the reflux condenser vertically to the neck of the flask, ensuring a snug fit.
-
Connect the water inlet tubing to the lower arm of the condenser and the outlet tubing to the upper arm, directing the outflow to a sink.[4]
-
Start a gentle flow of cold water through the condenser.[4]
3. Synthesis Procedure:
-
In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).[2]
-
Add glycolic acid to the solution.[2] For instance, for 500 mg of o-phenylenediamine, 703.5 mg of glycolic acid can be used.[3]
-
Heat the reaction mixture to 90°C - 100°C and allow it to reflux with continuous stirring.[2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent is a mixture of ethyl acetate and n-hexane (e.g., 3:1 ratio).[2] The reaction is typically complete within a few hours.
4. Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.[5]
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the product using ethyl acetate.[2]
-
Wash the organic layer sequentially with water and then with a brine solution.[2]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
5. Purification:
-
The crude product should be purified using column chromatography over silica gel.[2]
-
Prepare a slurry of silica gel in n-hexane and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a suitable solvent system, such as ethyl acetate:n-hexane, to separate the desired product from impurities.[2][6]
-
Collect the fractions containing the pure product (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent to yield pure this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| o-Phenylenediamine | 500 mg | [3] |
| Glycolic Acid | 703.5 mg | [3] |
| Solvent | ||
| Dimethylformamide (DMF) | Appropriate amount for dissolution | [2] |
| Reaction Conditions | ||
| Temperature | 90°C - 100°C | [2] |
| Time | Monitored by TLC | [5] |
| Product Characterization | ||
| Yield | ~65% | [3] |
| Melting Point | 179°C - 181°C | [3] |
| IR (KBr, cm⁻¹) | 3113 (O-H), 1622 (C=C), 1280 (C-N) | [3] |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.157 (s, NH), 7.607 (m, 2H), 7.228 (m, 2H), 6.31 (s, CH), 5.72 (s, OH) | [3] |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
References
Thin Layer Chromatography (TLC) monitoring of 1H-Benzimidazole-2-methanol reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Benzimidazole-2-methanol is a heterocyclic compound belonging to the benzimidazole family, a crucial pharmacophore in drug discovery. Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of this compound, typically via the condensation of o-phenylenediamine and glycolic acid, requires careful monitoring to ensure reaction completion and maximize yield.[2][3] Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring the progress of this reaction.[4] This application note provides a detailed protocol for the synthesis of this compound and its real-time monitoring using TLC.
Reaction Principle
The synthesis involves a condensation reaction between o-phenylenediamine and glycolic acid. The reaction proceeds via cyclization and dehydration to form the benzimidazole ring.
Reaction Scheme: o-phenylenediamine + Glycolic acid → this compound + 2H₂O
Experimental Protocols
3.1. Protocol 1: Synthesis of this compound
This protocol is adapted from the established synthesis of benzimidazole derivatives from o-phenylenediamine and carboxylic acids.[2][5]
Materials:
-
o-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (e.g., 1.0 g) and glycolic acid (e.g., 1.4 g).[5]
-
Add dimethylformamide (DMF, e.g., 6 mL) to the flask.[5]
-
Set up the apparatus for reflux with a magnetic stirrer.
-
Heat the mixture in an oil bath, gradually increasing the temperature from 50°C to 90-100°C, and maintain reflux.[2][5]
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes) as described in Protocol 2.
-
Upon reaction completion (indicated by the consumption of the limiting reactant, o-phenylenediamine, on the TLC plate), cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with cold water and neutralize the residual acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.[5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[5]
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
3.2. Protocol 2: Thin Layer Chromatography (TLC) Monitoring
Materials and Equipment:
-
TLC plates (e.g., Silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase solvents (e.g., Ethyl Acetate, n-Hexane, Chloroform, Methanol)
-
Visualization agents: UV lamp (254 nm), iodine chamber, or p-anisaldehyde stain.[5][6]
Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn) at different time points.
-
Prepare Samples for Spotting:
-
SM: Dissolve a small amount of o-phenylenediamine in a suitable solvent like ethyl acetate.
-
Rxn: At each time point (e.g., t=0, 1h, 2h), withdraw a micro-sample from the reaction mixture using a capillary tube and dissolve it in a small amount of ethyl acetate.
-
-
Spot the TLC Plate:
-
In the 'SM' lane, spot the o-phenylenediamine solution.
-
In the 'Rxn' lane, spot the sample from the reaction mixture.
-
In the 'Co' lane, spot the SM solution first, and then spot the Rxn sample directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Chromatogram:
-
Prepare the mobile phase (see Table 1 for suggestions) and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the reactant and product will appear as dark spots.[6] Circle the spots with a pencil.
-
For further visualization, place the plate in an iodine chamber or dip it into a p-anisaldehyde staining solution followed by gentle heating.[2][5]
-
The reaction is complete when the spot corresponding to o-phenylenediamine is no longer visible in the 'Rxn' lane. The product, this compound, will appear as a new spot with a lower Retention Factor (Rf) value, as it is generally more polar than the starting diamine.
-
-
Calculate Rf Values:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Data Presentation
Quantitative data from TLC analysis is summarized below. Mobile phase selection is critical for achieving good separation (a difference in Rf values > 0.1).
Table 1: Recommended TLC Mobile Phase Systems for Benzimidazole Synthesis
| Mobile Phase System | Ratio (v/v) | Notes |
|---|---|---|
| Ethyl Acetate : n-Hexane | 7:3 or 3:5 | A good starting system for many benzimidazole derivatives. Adjust polarity by changing the ratio.[5] |
| Chloroform : Methanol | 9:1 | A more polar system, useful if the product has a very low Rf in hexane-based systems. |
| Benzene : Acetone | 7:3 | An alternative system reported to give good separation for benzimidazole synthesis.[4] |
Table 2: Example Rf Values in a Monitored Reaction
| Compound | Mobile Phase System | Expected Rf Value | Observations |
|---|---|---|---|
| o-phenylenediamine (Reactant) | Ethyl Acetate : n-Hexane (1:1) | ~0.75 | Less polar, travels further up the plate. Spot intensity decreases as the reaction proceeds.[4] |
| this compound (Product) | Ethyl Acetate : n-Hexane (1:1) | ~0.40 | More polar due to the imidazole N-H and hydroxyl group, resulting in a lower Rf. Spot appears and intensifies over time.[4] |
Note: Rf values are indicative and can vary based on exact conditions (plate type, temperature, chamber saturation).
Visualization and Workflow
The logical workflow for monitoring the reaction is depicted in the following diagram.
Caption: Workflow for TLC monitoring of the reaction.
Troubleshooting
-
Streaking Spots: Caused by applying too much sample or using a solvent for the sample that is too strong. Dilute the sample before spotting.
-
Poor Separation (Rf values too high/low): Adjust the polarity of the mobile phase. To decrease Rf values, use a less polar solvent system (e.g., increase the proportion of n-hexane). To increase Rf values, use a more polar system (e.g., increase the proportion of ethyl acetate).
-
No Spots Visible: The compound may not be UV-active or may be present in very low concentrations. Use a chemical stain like iodine or p-anisaldehyde.[5] Ensure sufficient sample concentration.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1H-Benzimidazole-2-methanol using silica gel column chromatography. Benzimidazole derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical research and drug development due to their diverse biological activities. Achieving high purity of these compounds is critical for accurate downstream applications, including biological screening and structural analysis. The following application note outlines a comprehensive workflow, from the preparation of the crude sample to the final isolation of the purified product. The protocol is based on established methodologies for the purification of polar heterocyclic compounds.
Introduction
This compound is a versatile synthetic intermediate characterized by the presence of a benzimidazole core and a primary alcohol functional group. This bifunctionality makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The purification of such polar compounds can be challenging due to their strong interaction with polar stationary phases. Column chromatography using silica gel is a highly effective and widely adopted technique for the purification of benzimidazole derivatives.[1][2] The selection of an appropriate mobile phase system is crucial for achieving optimal separation from starting materials, by-products, and other impurities.[3][4] This protocol details the use of two common solvent systems, ethyl acetate/hexane and dichloromethane/methanol, for the purification of this compound.
Experimental Protocols
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory supplier |
| Ethyl Acetate | HPLC Grade | Standard laboratory supplier |
| Hexane | HPLC Grade | Standard laboratory supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard laboratory supplier |
| Methanol | HPLC Grade | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | Standard laboratory supplier |
| Deuterated Solvent for NMR (e.g., DMSO-d6) | NMR Grade | Standard laboratory supplier |
Table 2: Equipment
| Equipment | Description |
| Glass Chromatography Column | Appropriate size for the scale of purification |
| Rotary Evaporator | For solvent removal |
| TLC Developing Chamber | For TLC analysis |
| UV Lamp (254 nm) | For visualization of TLC plates |
| Fraction Collector or Test Tubes | For collecting eluted fractions |
| Glass Wool or Sintered Glass Frit | To support the stationary phase |
| Sand | To protect the silica gel bed |
| Beakers, Erlenmeyer Flasks, Pipettes | Standard laboratory glassware |
| Analytical Balance | For weighing samples and silica gel |
| NMR Spectrometer, LC-MS, HPLC | For purity analysis of the final product |
Pre-Purification: Thin Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[2][3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.[2]
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol).
-
Visualize the separated spots under a UV lamp at 254 nm.
-
Calculate the Rf value for the product and assess its separation from any impurities.
-
Adjust the solvent system polarity to achieve the desired Rf value. An increase in the polar solvent (ethyl acetate or methanol) will decrease the Rf value.
Table 3: Example TLC Solvent Systems
| Solvent System (v/v) | Typical Application |
| 50-80% Ethyl Acetate in Hexane | For moderately polar compounds. |
| 2-10% Methanol in Dichloromethane | For more polar compounds. |
Column Chromatography Protocol
The following is a general protocol for the purification of this compound. The quantities should be scaled according to the amount of crude material.
2.3.1. Column Packing (Wet Slurry Method)
-
Select a glass column of an appropriate diameter and length. A general rule of thumb is a silica gel to crude product mass ratio of 30:1 to 100:1.
-
Place a small plug of glass wool or ensure a sintered glass frit is at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the glass wool/frit.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 50% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, settling the silica gel bed. Add more mobile phase as needed to prevent the column from running dry.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica surface from disturbance during sample loading.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
2.3.2. Sample Loading
-
Dry Loading (Recommended for samples not readily soluble in the mobile phase):
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Allow the solution to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
2.3.3. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
-
Begin the elution process by allowing the mobile phase to flow through the column. A constant flow rate should be maintained.
-
If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., from 50% to 80% ethyl acetate in hexane, or from 2% to 10% methanol in dichloromethane).
-
Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
2.3.4. Product Recovery
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product by analytical methods such as NMR, LC-MS, and melting point determination.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the purification process.
Table 4: Column Chromatography Parameters (Example Data)
| Parameter | Value |
| Mass of Crude Product | 1.0 g |
| Mass of Silica Gel | 50 g |
| Column Dimensions (ID x L) | 3 cm x 40 cm |
| Mobile Phase System | Gradient: 2% to 8% Methanol in Dichloromethane |
| Elution Volume | 500 mL |
| Fraction Size | 15 mL |
| Mass of Purified Product | 0.75 g |
| Yield | 75% |
| Purity (by HPLC) | >98% |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Logical Relationship for Solvent Selection
The following diagram illustrates the decision-making process for selecting and optimizing the mobile phase.
Caption: Decision tree for mobile phase optimization using TLC.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, sample loading, elution, and product recovery, researchers can achieve high purity of the target compound. The provided tables and diagrams serve as a guide for experimental planning, data recording, and understanding the overall workflow. The successful purification of this compound is a critical step for its use in further research and development activities in the pharmaceutical and chemical industries.
References
Application Notes: Analytical Methods for Characterizing 1H-Benzimidazole-2-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole-2-methanol and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These activities include, but are not limited to, antiparasitic, antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise chemical characterization of these molecules is paramount for drug discovery, development, and quality control. This document provides detailed application notes and protocols for the key analytical techniques used to identify, quantify, and structurally elucidate these compounds.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound derivatives from complex mixtures, such as reaction matrices or biological samples, and for their quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile method for the analysis of benzimidazole derivatives.[4][5][6] It is widely used for purity assessment, stability studies, and quantification in pharmaceutical formulations.[7][8]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative standard or sample in a suitable solvent (e.g., 0.25% hydrochloric acid in methanol or 0.2% DMSO) to a known concentration.[6][7]
-
For formulated products, a powdered tablet or a measured volume of suspension is typically dispersed in the solvent, shaken mechanically, and filtered through a 0.45 µm filter.[6]
-
Dilute the final solution with the mobile phase to fall within the calibration range.[6]
-
-
Chromatographic Conditions: The following conditions have been shown to be effective for separating various benzimidazole derivatives.[4][5][6] Optimization may be required for specific derivatives.
| Parameter | Condition |
| Column | Nucleosil C8 or Supelco RP-8 (150 mm x 4.6 mm, 5 µm)[4][8] |
| Mobile Phase | Gradient elution using: A: Acetonitrile/Water/Orthophosphoric acid (25:75:0.05 v/v/v), pH 4.5. B: Acetonitrile/Water/Orthophosphoric acid (50:50:0.05 v/v/v), pH 4.5.[4][5][6] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 20-30 °C[8] |
| Injection Vol. | 10-20 µL |
| Detection | UV at 254 nm, 288 nm, or a wavelength of maximum absorbance for the specific derivative.[4][5] |
| Run Time | 15-30 minutes |
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative by comparing its retention time with that of a known standard.
-
Quantify the analyte by constructing a calibration curve from standards of known concentrations and integrating the peak area of the sample. The method should demonstrate linearity with a correlation coefficient (r²) ≥ 0.999.[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for identifying and quantifying benzimidazole derivatives at low concentrations and in complex matrices like biological fluids.[9]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) or ion spray ionization source.[9]
-
Sample Preparation:
-
For biological samples (e.g., tissue, plasma), perform a protein precipitation step followed by liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) for cleanup.[9]
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Determine the precursor ion (e.g., [M+H]⁺) and characteristic product ions for the specific derivative via infusion experiments. |
| Internal Standard | Use a structurally similar compound, such as 2-n-butylmercaptobenzimidazole, for accurate quantification.[9] |
-
Data Analysis:
-
Identify the analyte based on its retention time and the specific MRM transition.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve. Limits of detection can be in the low µg/kg range.[9]
-
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structure determination.[10][11]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[12]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10][12] Tetramethylsilane (TMS) is used as an internal standard.[13]
-
Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity.
-
Expected Spectral Data: The spectra will reveal characteristic signals for the benzimidazole core and the 2-methanol substituent.
| Proton (¹H) / Carbon (¹³C) | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| Benzimidazole NH | ~12.5 - 13.2 ppm (broad singlet)[14][15] |
| Aromatic CH (Positions 4, 5, 6, 7) | ~7.0 - 7.8 ppm (multiplets)[16] |
| Methanol CH₂ | ~4.5 - 5.5 ppm (singlet or doublet, depends on coupling)[16] |
| Methanol OH | ~4.9 - 6.8 ppm (broad singlet or triplet)[16] |
| Benzimidazole C2 | ~150 - 160 ppm |
| Benzimidazole C=N (C2) | ~149 - 163 ppm[14][15] |
| Aromatic C (Positions 4, 5, 6, 7) | ~110 - 125 ppm[11] |
| Aromatic C (Positions 3a, 7a) | ~135 - 145 ppm[11] |
| Methanol CH₂ | ~55 - 65 ppm |
Note: Chemical shifts can vary depending on the solvent and the presence of other substituents on the benzimidazole ring.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or for use with KBr pellets.[10]
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or mix with KBr powder and press into a pellet.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Methanol) | 3300 - 3500 (broad) |
| N-H Stretch (Benzimidazole) | 3100 - 3400[16] |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000[16] |
| C=N Stretch (Imidazole Ring) | 1600 - 1630[10] |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 |
| C-O Stretch (Primary Alcohol) | 1000 - 1260[10] |
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic conjugation within the molecule.
Experimental Protocol: UV-Vis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Data Acquisition: Scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm).
-
Expected Results: Benzimidazole derivatives typically exhibit strong absorption bands. For example, N-Butyl-1H-benzimidazole shows absorption peaks at approximately 248 nm and 295 nm.[2][17] The exact λₘₐₓ values will depend on the specific substitution pattern and solvent used.[18]
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of experiments for the complete characterization of this compound derivatives.
Caption: General experimental workflow for characterization.
Caption: Complementary nature of analytical techniques.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation | MDPI [mdpi.com]
- 13. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazole-2-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzimidazole-2-methanol. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the condensation reaction between o-phenylenediamine and glycolic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Condensation: The initial formation of the benzimidazole ring is crucial. | - Ensure optimal reaction temperature, typically refluxing at 90-100°C.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider the use of an acid catalyst, such as dilute HCl, to improve the reaction rate.[2] |
| Degradation of Starting Material or Product: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and prolonged high temperatures.[3] | - Purify starting materials, particularly o-phenylenediamine, before use to remove impurities that can lead to side reactions.[2] - Avoid excessive heating and unnecessarily long reaction times.[2] - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] | |
| Multiple Spots on TLC of the Crude Product | Incomplete Reaction: Starting materials are still present. | - Continue heating and monitor by TLC until the starting material spot disappears or significantly diminishes.[2] |
| Formation of Side Products: Undesired reactions are occurring. | - Optimize the stoichiometry of the reactants. - Control the reaction temperature carefully. | |
| Decomposition of the Product: The product is degrading under the reaction conditions. | - Shorten the reaction time and monitor closely with TLC.[2] | |
| Difficulty in Product Isolation and Purification | Product is Difficult to Separate from Impurities: Similar polarity of product and byproducts. | - Column Chromatography: Use silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the product from impurities.[3] - Recrystallization: This is an effective technique for removing minor impurities. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[3] |
| Formation of a Dark-Colored Reaction Mixture and Product | Oxidation of o-phenylenediamine: The starting material is sensitive to air oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine with glycolic acid.[1][4] This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dimethylformamide (DMF).[1]
Q2: What are the critical parameters that influence the yield of the synthesis?
A2: Several factors can significantly impact the final yield:
-
Purity of Reactants: The purity of o-phenylenediamine is crucial, as impurities can lead to side reactions and the formation of colored byproducts.[2]
-
Reaction Temperature: The optimal temperature for the condensation reaction is typically around 90-100°C.[1] Higher temperatures may lead to decomposition.[2]
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the point of completion. Prolonged reaction times can lead to the formation of degradation products.[2]
-
Work-up Procedure: Proper neutralization of any excess acid and efficient extraction of the product are vital for maximizing the isolated yield.
Q3: How can I effectively monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used. The disappearance of the starting material spots (o-phenylenediamine and glycolic acid) and the appearance of the product spot will indicate the progression of the reaction.
Q4: What is the best method for purifying the final product?
A4: The crude product can be purified by a combination of techniques:
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting materials and side products, especially given the polarity of the benzimidazole ring.[3]
-
Recrystallization: For removing minor impurities and obtaining a highly pure crystalline product, recrystallization from solvents like ethanol or an ethanol-water mixture is recommended.[3]
Q5: What are some common impurities, and how can they be removed?
A5: Common impurities include unreacted o-phenylenediamine and glycolic acid, as well as potential side-products from undesired reactions.
-
Unreacted Starting Materials: These can be effectively removed by column chromatography.[3]
-
Side-Products: Depending on their polarity, a combination of column chromatography and recrystallization is usually effective.
-
Salts from Work-up: Thoroughly washing the organic extracts with water and brine during the work-up procedure will help remove any inorganic salts.[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Yield for Benzimidazole Synthesis
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-phenylenediamine, Glycolic acid | Dimethylformamide | 90-100 | Not specified | High | [1][4] |
| 2 | o-phenylenediamine, Acetic acid | 4M HCl (aq) | Reflux | 4 | Not specified for this specific product | [5] |
| 3 | 3,4-diaminobenzyl alcohol, Acetic acid | 4N HCl (aq) | Reflux | 4 | Not specified for this specific product | [2] |
Note: The yields reported in the literature can vary based on the specific substrates and reaction scale.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative method adapted from the Phillips-Ladenburg synthesis.
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve o-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Heat the reaction mixture to reflux at 90-100°C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting materials), cool the flask to room temperature.
-
Dilute the reaction mixture with water.
-
Carefully neutralize the residual acid by adding a saturated sodium bicarbonate solution until the mixture is alkaline to litmus paper.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. banglajol.info [banglajol.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in 1H-Benzimidazole-2-methanol synthesis and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 1H-Benzimidazole-2-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
During the synthesis of this compound via the condensation of o-phenylenediamine and glycolic acid, several side products and impurities can form. These include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual o-phenylenediamine and glycolic acid in the final product.[1]
-
Oxidation Products: o-Phenylenediamine is susceptible to oxidation, which can result in the formation of dark-colored, polymeric materials, especially when the reaction is exposed to air.[2]
-
N,N'-Diglycolylated Side Product: Although less common, it is possible for both amine groups of the o-phenylenediamine to react with glycolic acid, leading to the formation of an N,N'-diglycolylated intermediate that may not cyclize as desired.
-
1,5-Benzodiazepine-2,4-diones: Under certain acidic conditions, alternative cyclization can occur, potentially leading to the formation of benzodiazepine derivatives, as has been observed with structurally related dicarboxylic acids.
-
Polymeric Byproducts: High temperatures and prolonged reaction times can lead to the decomposition of starting materials and the desired product, resulting in the formation of intractable polymeric materials.[2]
Q2: My reaction mixture turned dark brown/black. What is the cause and how can I prevent it?
A dark-colored reaction mixture is a common issue and is typically caused by the oxidation of the o-phenylenediamine starting material.[2] This can be exacerbated by the presence of air and high reaction temperatures.
To prevent this:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[1][2]
-
Purify Starting Materials: Ensure the o-phenylenediamine is pure and free from colored impurities before starting the reaction.
-
Control the Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation and decomposition.[2]
Q3: The yield of my this compound is low. How can I improve it?
Low yields can stem from several factors, including incomplete reaction, side product formation, and issues during product isolation.
To improve the yield:
-
Optimize Reaction Conditions: Ensure the reaction is heated sufficiently to promote cyclization, typically at temperatures between 90-100°C when using a solvent like dimethylformamide.[3]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[3] This prevents premature work-up or prolonged heating that could lead to degradation.
-
Stoichiometry of Reactants: While a 1:1 molar ratio of o-phenylenediamine to glycolic acid is typical, slight adjustments might be necessary based on the purity of the starting materials.
-
Efficient Work-up: During the work-up, ensure complete neutralization of any acid catalyst to prevent the formation of water-soluble salts of the product, which would be lost in the aqueous phase.[3] Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize product recovery.[3]
Q4: I am having difficulty purifying the final product. What are the recommended methods?
Purification of this compound can be challenging due to its polarity. The most effective methods are:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and non-polar side products.[1] A common solvent system to start with is a mixture of ethyl acetate and n-hexane.[3]
-
Recrystallization: This technique is useful for removing minor impurities. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC of the crude product | Incomplete reaction, formation of side products, or decomposition.[2] | - Continue heating and monitor by TLC until the starting material is consumed.- Optimize the stoichiometry of the reactants.- Avoid excessive heating and prolonged reaction times.[2] |
| Difficulty in isolating the product during work-up | Incomplete neutralization of the acid catalyst, leading to the formation of a water-soluble salt of the product. | - Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) until it is alkaline.[3]- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).[3] |
| Final product is an oil instead of a solid | Presence of impurities or residual solvent. | - Purify the product using column chromatography.- Ensure all solvent is removed under reduced pressure. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., ethyl acetate, n-hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Reflux the mixture at 90°C-100°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Neutralize the residual acid by adding sodium bicarbonate solution until the solution is alkaline (check with litmus paper).[3]
-
Extract the product with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathway and potential side reactions.
Caption: Synthetic pathway for this compound and key side products.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Troubleshooting low purity of synthesized 1H-Benzimidazole-2-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1H-Benzimidazole-2-methanol, particularly concerning low product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: A prevalent and effective method is the condensation of o-phenylenediamine with glycolic acid. This reaction, a variation of the Phillips-Ladenburg synthesis, typically involves heating the reactants, often in a solvent like dimethylformamide (DMF) or in the presence of an acid catalyst to facilitate cyclization. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1][2]
Q2: I am observing a very low yield of my product. What are the potential causes?
A2: Low yields in benzimidazole synthesis can stem from several factors. Key parameters to investigate include the purity of your starting o-phenylenediamine, as impurities can lead to side reactions. Additionally, ensure that the reaction temperature is optimal, typically around 90-100°C for this condensation, and that the reaction is allowed to proceed for a sufficient duration.[1][3][4] Inadequate heating or short reaction times can result in incomplete conversion.[4]
Q3: My final product is a dark color, not the expected off-white solid. Why is this happening?
A3: The formation of a dark-colored product is often due to the oxidation of the o-phenylenediamine starting material, which is susceptible to air oxidation, especially at elevated temperatures.[4] To mitigate this, consider purifying the o-phenylenediamine before use or running the reaction under an inert atmosphere, such as nitrogen or argon.[4] Overheating the reaction mixture can also contribute to the formation of colored byproducts.[4]
Q4: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A4: The presence of multiple spots on a TLC plate indicates an impure product. Common impurities in the synthesis of this compound include unreacted o-phenylenediamine and glycolic acid.[3] You may also be seeing incompletely cyclized intermediates or side products.[4] Optimizing the stoichiometry of the reactants and ensuring the reaction goes to completion can help minimize these impurities.[4]
Q5: I'm struggling to purify my product. What are the recommended purification techniques?
A5: Purification of benzimidazole derivatives can be challenging due to their polarity and hydrogen-bonding capabilities.[3] Two effective methods are column chromatography and recrystallization. For column chromatography on silica gel, a good starting mobile phase is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[3] For recrystallization, suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[3]
Troubleshooting Guide for Low Purity
This guide addresses specific issues that can lead to low purity of this compound during its synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of Unreacted Starting Materials | - Incomplete reaction due to insufficient heating or reaction time.[4]- Sub-optimal stoichiometry of reactants. | - Monitor the reaction by TLC until the starting material spot disappears.[4]- Ensure the reaction is heated to at least 90-100°C.[1]- Use a slight excess of glycolic acid to drive the reaction to completion. |
| Formation of Dark-Colored Impurities | - Oxidation of the o-phenylenediamine starting material.[4]- Overheating the reaction mixture, leading to decomposition.[4] | - Purify the o-phenylenediamine (e.g., by recrystallization) before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]- Maintain the reaction temperature at the recommended level, avoiding excessive heat.[4] |
| Multiple Spots on TLC of Crude Product | - Incomplete cyclization of the intermediate.- Formation of side products.[4] | - Consider adding a catalytic amount of a non-oxidizing acid (e.g., p-toluenesulfonic acid) to promote cyclization.- Avoid prolonged reaction times at high temperatures to minimize degradation.[4] |
| Difficulty in Isolating Product During Work-up | - Incomplete neutralization of the acid catalyst, leading to the formation of a water-soluble salt of the product.- Inefficient extraction with organic solvents.[4] | - Carefully neutralize the reaction mixture with a base like sodium bicarbonate solution until it is alkaline.[1]- Perform multiple extractions with a suitable organic solvent such as ethyl acetate.[1][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the condensation reaction between o-phenylenediamine and glycolic acid.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents) in dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 90-100°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (e.g., 3:1) mobile phase. The reaction is complete when the o-phenylenediamine spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with water.
-
Neutralize the residual acid by carefully adding a saturated sodium bicarbonate solution until the solution is basic (check with litmus paper).[1]
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel or by recrystallization from an ethanol/water mixture.[3]
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low product purity.
References
Optimizing reaction conditions for 1H-Benzimidazole-2-methanol synthesis (temperature, solvent, catalyst)
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1H-Benzimidazole-2-methanol, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the condensation reaction between o-phenylenediamine and glycolic acid.[1][2] This approach, a variation of the Phillips-Ladenburg synthesis, typically involves heating the reactants, often in a suitable solvent and sometimes with an acid catalyst to facilitate the reaction.
Q2: What are the critical parameters influencing the reaction's success?
A2: Several factors significantly impact the yield and purity of this compound:
-
Purity of Reactants: Using high-purity o-phenylenediamine and glycolic acid is crucial to prevent side reactions.
-
Reaction Temperature: An optimal temperature, typically around 90-100°C, is necessary to drive the reaction to completion without causing degradation of reactants or products.[1][2]
-
Solvent: The choice of solvent can influence reaction rate and ease of workup. Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1][2]
-
Work-up Procedure: Proper neutralization of any remaining acid and efficient extraction of the product are vital for maximizing the isolated yield.[1]
Q3: How can I monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1][2][3][4] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can observe the disappearance of the starting materials and the appearance of the product spot.
Q4: What is the best way to purify the final product?
A4: Purification of this compound can be challenging due to its polarity. Common methods include:
-
Recrystallization: This is an effective technique for removing minor impurities. Suitable solvents often include ethanol, methanol, or mixtures of ethanol and water.[3]
-
Column Chromatography: For more significant impurities, column chromatography on silica gel is highly effective.[3] A common solvent system to start with is dichloromethane/methanol or ethyl acetate/hexane.[3]
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the optimal temperature range (90-100°C) and monitor by TLC until the starting materials are consumed.[1][2] |
| Degradation of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times. Benzimidazole derivatives can be sensitive to harsh conditions.[3] | |
| Sub-optimal solvent. | While DMF is common, other high-boiling polar solvents could be explored. Ensure the solvent is dry if it is sensitive to moisture. | |
| Formation of a Dark-Colored Reaction Mixture | Oxidation of o-phenylenediamine. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Overheating the reaction. | Maintain the reaction temperature within the recommended range. | |
| Multiple Spots on TLC of Crude Product | Incomplete reaction. | Continue the reaction and monitor by TLC until the starting material spot disappears. |
| Formation of side products. | Optimize the stoichiometry of the reactants. Ensure the purity of the starting materials. | |
| Decomposition of the product. | Avoid excessive heating and long reaction times. | |
| Difficulty in Product Isolation During Work-up | Incomplete neutralization of residual acid, leading to the formation of a water-soluble salt of the product. | Carefully neutralize the reaction mixture with a base like sodium bicarbonate (NaHCO3) solution until it is alkaline.[1] |
| Inefficient extraction. | Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.[1] |
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reference |
| o-phenylenediamine | Glycolic acid | Dimethylformamide (DMF) | 90-100°C (Reflux) | [1][2] |
Table 2: Catalyst and Solvent Effects in Benzimidazole Synthesis (General)
While the direct synthesis of this compound often proceeds without an explicit catalyst, related benzimidazole syntheses show the impact of various catalysts and solvents.
| Catalyst | Solvent | Temperature | Key Observation | Reference |
| None | Toluene | Reflux | Can proceed without a catalyst. | [5] |
| p-TsOH | Toluene / DMF | 80°C - Reflux | Effective and inexpensive acid catalyst. | [5] |
| Phosphoric Acid | Methanol | 50°C | Mild conditions, short reaction times. | [6] |
| CH3SO3H-SiO2 | Solvent-free | 90°C | Solid-phase, rapid reaction. | [7] |
| MgO@DFNS | Acetonitrile | Ambient | Heterogeneous catalyst, excellent yields. | [8] |
| Organic Acid | DMF (Microwave) | Microwave | Rapid, high-yield synthesis. | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
This protocol is adapted from the condensation reaction of o-phenylenediamine and glycolic acid.[1][2]
Materials:
-
o-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.
-
Add glycolic acid to the solution.
-
Heat the mixture to reflux at 90-100°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Carefully add sodium bicarbonate solution to neutralize any residual acid. Monitor with litmus paper or a pH meter until the solution is neutral or slightly basic.
-
Extract the product from the aqueous mixture with ethyl acetate (perform at least three extractions).
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography as needed.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 7. orientjchem.org [orientjchem.org]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. tandf.figshare.com [tandf.figshare.com]
Technical Support Center: Purification of Polar Benzimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Crystallization Issues
Question: My polar benzimidazole derivative will not crystallize from solution. What should I do?
Answer: Difficulty in crystallization is a common issue with polar compounds. Here are several techniques to induce crystallization:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. This can create nucleation sites for crystal growth.
-
Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath.[1]
-
-
Solvent System Optimization:
-
Anti-solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.
-
Question: My recrystallized product is still impure. What are the next steps?
Answer: If a single recrystallization does not yield a product of desired purity, consider the following:
-
Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although some product loss is expected with each step.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[1][2]
-
Decolorization: If you observe colored impurities, add a small amount of activated carbon to the hot solution before filtration. Be aware that adding too much can lead to product loss.[2]
Chromatography Challenges
Question: My polar benzimidazole is not moving from the baseline on a normal-phase silica gel TLC plate, even with highly polar solvents. How can I purify it?
Answer: This is a common problem for highly polar compounds. Here are several strategies:
-
Switch to a More Polar Mobile Phase:
-
Consider using a solvent system containing methanol or even water. For basic benzimidazoles, adding a small amount of triethylamine (0.1-2%) or ammonium hydroxide to the eluent can help to reduce tailing and improve mobility by neutralizing the acidic silanol groups on the silica gel.[2]
-
-
Change the Stationary Phase:
-
Reversed-Phase Chromatography (C18): This is often the go-to method for polar compounds. The stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica, diol, or amide) with a mobile phase of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. In HILIC, water is the strong solvent.[3][4][5]
-
Ion-Exchange Chromatography: Since benzimidazoles are basic, they can be purified using cation-exchange chromatography. This technique separates molecules based on their charge.[6][7]
-
Question: I am observing significant peak tailing for my benzimidazole compound during HPLC analysis. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like benzimidazoles is often due to interactions with acidic residual silanol groups on the silica-based stationary phase.[8][9] Here’s how to address it:
-
Adjust Mobile Phase pH: Use a buffer to maintain a consistent pH. For basic compounds, a lower pH can improve peak shape.[8]
-
Add Mobile Phase Modifiers:
-
Acidic Modifiers (for Reversed-Phase): Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the basic benzimidazole and mask the silanol interactions.
-
Basic Modifiers (for Normal-Phase): As mentioned, adding triethylamine or ammonium hydroxide can neutralize the acidic silica surface.[2]
-
-
Use a Different Column:
-
End-capped Columns: Use a column that has been "end-capped" to reduce the number of free silanol groups.
-
Columns for Basic Compounds: Several manufacturers offer columns specifically designed for the analysis of basic compounds.
-
Question: My benzimidazole derivative appears to be degrading on the silica gel column. How can I prevent this?
Answer: Some benzimidazoles can be sensitive to the acidic nature of silica gel.[2] To prevent degradation:
-
Deactivate the Silica Gel: Add a small percentage of a base like triethylamine to your eluent.[2][10] You can also pre-treat the silica gel by washing it with a solvent containing triethylamine before packing the column.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.
Solubility and Impurity Issues
Question: My polar benzimidazole has poor solubility in common chromatography solvents. How can I load it onto a column?
Answer: Poor solubility can be a significant hurdle. Here are some techniques:
-
Use a Stronger Loading Solvent: Dissolve your compound in a small amount of a strong, polar solvent like DMSO or DMF. However, be cautious as these strong solvents can negatively impact the separation. Inject the smallest volume possible.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
Question: How can I remove persistent colored impurities from my final product?
Answer: Colored impurities are often due to oxidation of starting materials or byproducts.[2]
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The colored impurities will adsorb to the carbon, which can then be removed by hot filtration.[2]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a very effective method to separate your product from non-volatile, colored, or tarry impurities.[6]
Data Presentation
Table 1: Common Purification Techniques for Polar Benzimidazoles - A Comparative Overview
| Purification Technique | Stationary Phase | Mobile Phase | Best Suited For | Common Issues |
| Normal-Phase Chromatography | Polar (e.g., Silica, Alumina) | Non-polar to moderately polar organic solvents | Less polar benzimidazoles, separation of isomers | Poor retention of highly polar compounds, peak tailing for basic compounds, compound degradation. |
| Reversed-Phase Chromatography (RPC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Most polar benzimidazoles | Poor retention of very polar compounds (elute in the void volume). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Amide, Diol) | High organic content with a small amount of aqueous buffer | Highly polar benzimidazoles that are not well-retained by RPC.[3][4] | Sensitive to mobile phase composition, longer equilibration times. |
| Ion-Exchange Chromatography (IEX) | Charged resin (e.g., Cation exchanger) | Aqueous buffers with increasing salt concentration or pH gradient | Ionizable benzimidazoles | Requires the compound to be charged, salt removal may be necessary post-purification.[7] |
| Recrystallization | N/A | Single solvent or a binary solvent mixture | Solid compounds with good crystallization properties | Difficulty finding a suitable solvent, low recovery, co-crystallization of impurities. |
| Sublimation | N/A | N/A | Thermally stable, volatile compounds | Not suitable for thermally labile compounds or non-volatile impurities. |
Table 2: Solubility of Benzimidazole in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 x1) |
| n-Pentanol | 298.15 | 15.67 |
| 323.15 | 45.12 | |
| Methanol | 298.15 | 11.34 |
| 323.15 | 32.78 | |
| Ethanol | 298.15 | 9.87 |
| 323.15 | 28.53 | |
| Acetone | 298.15 | 8.21 |
| 323.15 | 23.74 | |
| Ethyl Acetate | 298.15 | 3.45 |
| 323.15 | 10.23 | |
| Toluene | 298.15 | 0.72 |
| 323.15 | 2.15 |
Data adapted from the Journal of Chemical & Engineering Data.[12] This table illustrates the positive correlation between temperature and solubility for benzimidazole in various solvents.
Experimental Protocols
Protocol 1: Recrystallization of a Polar Benzimidazole Derivative
This protocol provides a general procedure for the purification of a solid polar benzimidazole derivative.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.[1] Common solvents to screen include water, ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon, if used).[1][2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of a Polar Benzimidazole Derivative (Normal-Phase)
This protocol outlines a general procedure for purifying a polar benzimidazole using normal-phase flash chromatography.
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). For polar benzimidazoles, a good starting point is a mixture of dichloromethane/methanol or ethyl acetate/methanol. Add 0.5% triethylamine to the mobile phase if peak streaking is observed. The ideal mobile phase should give your target compound an Rf value of ~0.3.
-
Column Packing:
-
Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase system.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting dry powder to the top of the column.[2]
-
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity if running a gradient. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified benzimidazole.
Mandatory Visualization
Caption: General workflow for the purification and analysis of polar benzimidazole compounds.
Caption: Troubleshooting logic for common purification challenges of polar benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. iajps.com [iajps.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1H-Benzimidazole-2-methanol Stability and Degradation
Disclaimer: Experimental data on the specific degradation pathways of 1H-Benzimidazole-2-methanol under stress conditions are not extensively available in publicly accessible literature. This guide provides troubleshooting advice and experimental protocols based on the general chemical properties of the benzimidazole scaffold and data from closely related analogs. Researchers are encouraged to use this as a foundational resource for their own empirical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample shows signs of degradation upon storage. What are the likely causes?
A1: Benzimidazole derivatives can be sensitive to environmental factors.[1] Degradation upon storage is likely due to one or more of the following:
-
Exposure to Light: Photolytic degradation can occur. It is recommended to store the compound in amber vials or protected from light.
-
Elevated Temperatures: Thermal stress can induce degradation.[2] Store the compound in a cool, controlled environment.
-
Presence of Oxidizing Agents: The benzimidazole ring can be susceptible to oxidation. Ensure storage containers are inert and free from oxidizing contaminants.
Q2: I am observing a lower-than-expected yield or the formation of multiple byproducts during a reaction involving this compound under acidic or basic conditions. What could be the issue?
A2: this compound, like many benzimidazole derivatives, can be unstable under harsh acidic or basic conditions, especially when heated.[1]
-
Acid Hydrolysis: Strong acidic conditions can lead to the protonation of the imidazole ring, potentially making it more susceptible to nucleophilic attack or ring-opening under forcing conditions.
-
Alkaline Hydrolysis: In strongly basic media, the acidic N-H proton of the imidazole ring can be abstracted, which may facilitate undesired side reactions or degradation.
-
Troubleshooting:
-
Carefully neutralize the reaction mixture after completion.[1]
-
Use milder acidic or basic conditions if the reaction chemistry allows.
-
Minimize reaction time and temperature.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged exposure to harsh conditions.[3]
-
Q3: During my forced degradation study under oxidative stress (e.g., using H₂O₂), I see multiple new peaks in my HPLC chromatogram. What are the possible degradation products?
A3: Oxidative degradation of the benzimidazole ring can lead to several products. While specific products for this compound are not documented, potential transformations include:
-
N-oxidation: Formation of benzimidazole-N-oxides.
-
Hydroxylation: Introduction of hydroxyl groups onto the benzene ring.
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the imidazole or benzene ring.
-
Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.[3]
Q4: How can I identify the degradation products formed during my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating and quantifying the parent drug from its degradation products.[2] For structural elucidation of unknown degradation products, hyphenated techniques are essential:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and fragmentation patterns of the degradants.[2]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural confirmation after isolation of the impurity.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][4][5]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.[2]
2. Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.[2]
-
Heat the solution (e.g., at 60°C) for a predetermined period (e.g., 2, 4, 8, 24 hours).[2]
-
Withdraw samples at various time points, cool, and neutralize with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.[2]
3. Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.[2]
-
Maintain the solution at room temperature or heat gently for a defined period.[2]
-
Withdraw samples, cool if necessary, and neutralize with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.[2]
4. Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[2]
-
Keep the mixture at room temperature for a specified duration, protected from light.
-
Withdraw samples for analysis at different intervals.
5. Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a calibrated oven.[2]
-
Analyze samples at various time points.
6. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.[2]
Data Presentation
Quantitative data from forced degradation studies should be systematically recorded. Below are template tables for organizing your results.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | |||
| Alkaline Hydrolysis | 0.1 M NaOH | 24 | RT | |||
| Oxidation | 3% H₂O₂ | 24 | RT | |||
| Thermal (Solid) | N/A | 48 | 80 | |||
| Thermal (Solution) | N/A | 48 | 80 | |||
| Photolytic (Solid) | ICH Q1B | N/A | N/A | |||
| Photolytic (Solution) | ICH Q1B | N/A | N/A |
Table 2: Chromatographic Data of Degradation Products
| Stress Condition | Peak No. | Retention Time (min) | % Peak Area |
| Acid Hydrolysis | 1 | ||
| 2 | |||
| Alkaline Hydrolysis | 1 | ||
| Oxidation | 1 | ||
| 2 | |||
| 3 |
Visualizations
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Generalized Degradation Pathways
Caption: Plausible degradation pathways for this compound.
References
How to remove unreacted starting materials from 1H-Benzimidazole-2-methanol product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the 1H-Benzimidazole-2-methanol product.
Troubleshooting Guide
Issue: My final product is impure, showing the presence of unreacted starting materials.
The synthesis of this compound typically involves the condensation reaction of o-phenylenediamine and glycolic acid. Incomplete reactions can lead to the presence of these starting materials in your final product. Below are common scenarios and recommended purification strategies.
| Problem | Possible Cause | Recommended Solution |
| Presence of o-phenylenediamine | Incomplete reaction; incorrect stoichiometry. | O-phenylenediamine is less polar than the product. Use column chromatography with a non-polar eluent system to separate it. Alternatively, recrystallization from a suitable solvent system can be effective. |
| Presence of glycolic acid | Incomplete reaction; excess glycolic acid used. | Glycolic acid is highly polar and water-soluble. An aqueous workup (washing the organic layer with water or a mild base like sodium bicarbonate solution) should remove the majority of it. If it persists, column chromatography with a polar eluent system may be necessary. |
| Product is an oily or non-crystalline solid | Presence of significant amounts of impurities, including starting materials and potential side products. | A thorough purification by column chromatography is recommended to isolate the desired product. Subsequent recrystallization can then be performed to obtain a crystalline solid. |
| Low yield after purification | Product loss during purification steps. | Optimize the purification method. For recrystallization, ensure the correct solvent is chosen and the cooling process is gradual. For column chromatography, careful selection of the eluent and proper packing of the column are crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
The most common unreacted starting materials are o-phenylenediamine and glycolic acid, which are used in the condensation reaction to form the benzimidazole ring.
Q2: How can I choose the best purification method?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have opposite solubility characteristics.
-
Column Chromatography is a more versatile technique for separating compounds with different polarities. It is particularly useful for removing significant amounts of starting materials or other side products.[1]
Q3: What are the key physical properties of this compound and its starting materials?
Understanding the physical properties is crucial for purification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₈N₂O | 148.16 | 171-175[2] | Off-white to light brown crystalline powder[3] |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 103-104[4][5] | White to pale yellow or brownish-yellow crystals that darken on exposure to air and light[4][5][6][7] |
| Glycolic Acid | C₂H₄O₃ | 76.05 | 75-80[8][9] | Colorless, odorless, hygroscopic crystalline solid[8][10] |
Q4: What is the solubility of this compound and the starting materials in common solvents?
Solubility is a key parameter for selecting the right solvent for recrystallization or the mobile phase for column chromatography.
| Solvent | This compound | o-Phenylenediamine | Glycolic Acid |
| Water | Sparingly soluble | Slightly soluble in cold water, soluble in hot water[4][6][11][12][13] | Highly soluble[8][14][15][16] |
| Methanol | Soluble | Freely soluble[17] | Soluble[10][14][18] |
| Ethanol | Soluble[1] | Soluble[6][11][13] | Soluble[8][10][14][16][18] |
| Acetone | Soluble | Freely soluble[17] | Soluble[10][16][18] |
| Ethyl Acetate | Soluble | Soluble | Soluble[16][19] |
| Dichloromethane | Soluble | Soluble | Sparingly soluble |
| Chloroform | Soluble | Soluble[6][11][13] | Sparingly soluble |
| Ether (Diethyl ether) | Sparingly soluble | Soluble[6][11][13] | Soluble[8][9][15][18] |
| Benzene | Sparingly soluble | Soluble[4][11] | Insoluble[8] |
| Hexane | Insoluble | Sparingly soluble | Insoluble |
| Toluene | Sparingly soluble | Freely soluble[17] | Insoluble[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing small amounts of impurities.
Materials:
-
Crude this compound
-
Ethanol (or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on solubility data, ethanol or an ethanol/water mixture is a good candidate for recrystallization.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system (e.g., ethanol/water) can be used. Dissolve the solid in the minimum amount of hot ethanol and then add hot water dropwise until a slight turbidity persists.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from unreacted starting materials and other impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Preparation:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity mixture of ethyl acetate/hexane).
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
A good starting eluent system could be a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[1] The polarity can be gradually increased (gradient elution) to elute the more polar product after the less polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the separation using TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 4856-97-7 [amp.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. ICSC 1441 - o-PHENYLENEDIAMINE [inchem.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. O-PHENYLENEDIAMINE | Occupational Safety and Health Administration [osha.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. laballey.com [laballey.com]
- 10. What is glycolic acid and what are its characteristics? - PCC Group Product Portal [products.pcc.eu]
- 11. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 12. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. o-Phenylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. atamankimya.com [atamankimya.com]
- 16. Glycolic acid - Wikipedia [en.wikipedia.org]
- 17. manavchem.com [manavchem.com]
- 18. Glycolic Acid | HOCH2COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Glycolic acid - Descrizione [tiiips.com]
Preventing oxidation during the synthesis of benzimidazole derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on best practices during experimentation. A primary focus of this guide is the prevention of oxidation, a frequent challenge in benzimidazole synthesis that can lead to colored impurities and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is my benzimidazole synthesis reaction mixture turning dark brown or black?
A1: The dark coloration is most likely due to the oxidation of the o-phenylenediamine starting material. This substrate is highly susceptible to air oxidation, which forms highly colored polymeric impurities.
Q2: How can I prevent the oxidation of o-phenylenediamine during the reaction?
A2: The most effective method to prevent oxidation is to perform the reaction under an inert atmosphere, such as dry nitrogen or argon. This minimizes the contact of the reaction mixture with oxygen. Additionally, using the hydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities[1].
Q3: What are the common side products in benzimidazole synthesis besides oxidation products?
A3: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine. The choice of solvent and catalyst can influence the selectivity towards the desired 2-substituted benzimidazole.
Q4: My final product is discolored. How can I remove these colored impurities?
A4: Discoloration is often due to residual oxidation products. Several purification techniques can be employed to remove these impurities, including:
-
Activated Carbon Treatment: Adding activated carbon to a solution of your crude product can effectively adsorb colored impurities.
-
Potassium Permanganate Treatment: For persistent discoloration, treatment with a potassium permanganate solution can oxidize and precipitate the impurities.
-
Recrystallization: Careful selection of a recrystallization solvent can help in obtaining a pure, colorless product.
-
Column Chromatography: This is a standard method for separating the desired product from impurities with different polarities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Dark Reaction Mixture | Oxidation of o-phenylenediamine. | - Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.- Maintain a positive pressure of the inert gas throughout the reaction.- Use freshly purified o-phenylenediamine or its dihydrochloride salt[1]. |
| Colored Final Product | Presence of oxidation impurities. | - Treat a solution of the crude product with activated carbon[2].- For stubborn colors, use a potassium permanganate wash followed by sodium bisulfite quenching[2].- Optimize recrystallization conditions. |
| Low Yield | Incomplete reaction or side product formation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction temperature and time.- Control the stoichiometry of reactants to favor the formation of the desired product. |
| Difficulty in Purification | Similar polarity of product and impurities. | - Screen different solvent systems for column chromatography.- Consider derivatization to alter the polarity of the product for easier separation. |
Data Presentation: Impact of Reaction Atmosphere
While extensive comparative data is not always published, the following table summarizes a finding from a study on the synthesis of 1-benzyl-2-phenyl-1H-benzimidazole. In this specific case, the use of an inert atmosphere did not significantly impact the reaction's outcome. However, for many other benzimidazole syntheses, especially those prone to starting material degradation, an inert atmosphere is crucial for obtaining high yields and purity.
| Reactants | Solvent | Temperature (°C) | Atmosphere | Yield of 1-benzyl-2-phenyl-1H-benzimidazole (%) | Reference |
| o-phenylenediamine, Benzaldehyde | None | 80 | Air | 91 | [3] |
| o-phenylenediamine, Benzaldehyde | None | 80 | N₂ | 91 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles under an Inert Atmosphere
This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles, incorporating measures to prevent oxidation.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Schlenk line or a balloon filled with nitrogen or argon
-
o-phenylenediamine (or its dihydrochloride salt)
-
Aldehyde or carboxylic acid
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., an acid catalyst)
Procedure:
-
Assemble the glassware and ensure it is dry.
-
Attach the flask to the Schlenk line and evacuate and backfill with inert gas three times to remove any residual air and moisture. If using a balloon, flush the flask with the inert gas for several minutes.
-
Under a positive flow of inert gas, add the o-phenylenediamine, solvent, and catalyst (if any) to the flask.
-
Begin stirring and add the aldehyde or carboxylic acid dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will vary depending on the specific product. It may involve precipitation by adding water, extraction with an organic solvent, and/or neutralization.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Colored Benzimidazole Derivatives using Activated Carbon
Materials:
-
Crude, colored benzimidazole derivative
-
Suitable solvent for recrystallization
-
Activated carbon (powdered)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filter paper and funnel (fluted for hot filtration)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude benzimidazole derivative in a minimum amount of a suitable hot solvent.
-
Once the solid is completely dissolved, add a small amount of activated carbon to the hot solution (approximately 1-2% by weight of the crude product).
-
Swirl the flask and keep the solution hot for 5-10 minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in an oven or under vacuum.
Protocol 3: Purification using Potassium Permanganate
This method is effective for removing persistent colored impurities.
Materials:
-
Discolored benzimidazole product
-
Distilled water
-
Potassium permanganate (KMnO₄) solution
-
Sodium bisulfite (NaHSO₃)
-
Beaker
-
Heating source
Procedure:
-
Dissolve the impure benzimidazole in boiling water[2].
-
Slowly add a potassium permanganate solution to the boiling solution until a persistent pink or brown color of manganese dioxide is observed[2].
-
Continue to heat the mixture for a short period.
-
To the hot solution, add solid sodium bisulfite portion-wise until the solution becomes clear[2].
-
If necessary, treat with activated carbon as described in Protocol 2.
-
Allow the solution to cool to crystallize the purified benzimidazole.
-
Collect the crystals by filtration.
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common problems encountered during benzimidazole synthesis, with a focus on oxidation-related issues.
References
Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for scaling up the synthesis of 1H-Benzimidazole-2-methanol for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound, especially for larger scales, is the condensation reaction between o-phenylenediamine and glycolic acid.[1][2] This one-step process is generally efficient and utilizes readily available starting materials. The reaction is typically performed under reflux conditions in a suitable solvent.[1]
Q2: What are the critical parameters to consider when scaling up the synthesis from bench to pilot scale?
A2: Scaling up this synthesis requires careful attention to several critical parameters to ensure safety, consistency, and yield:
-
Heat Management: The condensation reaction can be exothermic. Efficient heat transfer and temperature control are crucial in larger reactors to prevent thermal runaways and the formation of byproducts.[3]
-
Mixing Efficiency: Homogeneous mixing is essential to maintain uniform temperature and concentration throughout the reactor, preventing localized "hot spots" and ensuring the reaction proceeds evenly.[3]
-
Reagent Addition Rate: A controlled, slow addition of reagents may be necessary at a larger scale to manage the reaction exotherm effectively.[3]
-
Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and the ease of product isolation and purification during workup.[3] Dimethylformamide (DMF) has been used effectively in lab-scale syntheses.[1]
Q3: My final product is off-color (e.g., dark brown). What are the potential causes and how can I fix it?
A3: A dark-colored product often indicates the presence of impurities, which can arise from several sources:
-
Oxidation of Starting Material: The o-phenylenediamine starting material can be susceptible to air oxidation, leading to colored impurities. Using high-purity starting material and considering running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[4]
-
Overheating or Prolonged Reaction Times: Excessive heat or allowing the reaction to proceed for too long can lead to the decomposition of starting materials or the final product, generating colored byproducts.[4][5] Adhering to the optimal reaction temperature and monitoring the reaction's completion by Thin Layer Chromatography (TLC) is recommended.[4]
Q4: What are the recommended methods for purifying this compound at a pilot scale?
A4: Purification of benzimidazole derivatives can be challenging due to their polarity. Common strategies include:
-
Recrystallization: This is often an effective method for removing minor impurities. Suitable solvents include ethanol, methanol, or mixtures of ethanol and water.[5]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a highly effective, albeit more resource-intensive, method.[5][6] A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[5]
Q5: What are the key safety precautions for handling the synthesis of this compound on a large scale?
A5: Appropriate safety measures are critical. Always refer to the specific Safety Data Sheet (SDS) for detailed information. Key precautions include:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[7][8]
-
Ventilation: Conduct all handling and reactions in a well-ventilated area or under a fume hood to avoid inhaling dust, vapors, or gases.[5][7]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Condensation Reaction: The reaction may not have gone to completion. | - Ensure the reaction is heated sufficiently (e.g., reflux at 90°C-100°C).[1]- Monitor the reaction progress using TLC until the starting material is consumed.[1][5]- Verify the purity and integrity of the starting materials (o-phenylenediamine and glycolic acid). |
| Degradation of Product/Reactants: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and high temperatures.[5] | - During the workup, carefully neutralize any excess acid with a base like sodium bicarbonate (NaHCO₃) solution.[1]- Avoid prolonged exposure to high temperatures. | |
| Multiple Spots on TLC (Impure Product) | Unreacted Starting Materials: Incomplete reaction can leave behind o-phenylenediamine or glycolic acid. | - Optimize reaction time and temperature to drive the reaction to completion.[5]- Use column chromatography for purification to separate the more polar product from less polar starting materials.[5] |
| Formation of Side Products: Depending on conditions, side reactions can occur. | - Adjust reaction stoichiometry and maintain optimal temperature.[3]- Consider purification by recrystallization or column chromatography to isolate the desired product.[5] | |
| Difficulty with Product Isolation | Product is an Oil or Gummy Solid: The product fails to crystallize properly from the workup solution. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]- Change the solvent system used for precipitation or recrystallization.[3] |
| Emulsion Formation During Extraction: An emulsion layer forms between the aqueous and organic phases during the workup, making separation difficult. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[3]- If the emulsion persists, filter the entire mixture through a pad of celite.[3] |
Quantitative Data Summary
The following table summarizes quantitative data from a representative lab-scale synthesis of this compound.[2] Note that yields may vary during pilot-scale production and require optimization.
| Reactant 1 (Amount) | Reactant 2 (Amount) | Solvent | Product | Yield (%) |
| o-phenylenediamine (500 mg) | Glycolic acid (703.5 mg) | Dimethylformamide (DMF) | 1H-benzimidazol-2-ylmethanol | 78% |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on the condensation of o-phenylenediamine with glycolic acid and is suitable for adaptation to pilot-scale studies.[1]
Materials:
-
o-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped for reflux, add the appropriate amount of o-phenylenediamine and dissolve it in dimethylformamide (DMF).
-
Reagent Addition: Add glycolic acid to the solution.
-
Heating: Heat the reaction mixture to reflux at a temperature of 90°C - 100°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture and dilute it with water.
-
Neutralization: Carefully add sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Monitor the pH with litmus paper or a pH meter.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product further by recrystallization or column chromatography as needed.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and workup.
Caption: Troubleshooting workflow for low synthesis yield.
References
Interpreting unexpected peaks in the NMR spectrum of 1H-Benzimidazole-2-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the 1H NMR spectrum of 1H-Benzimidazole-2-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in a standard 1H NMR spectrum?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, a typical spectrum in CDCl3 will show distinct peaks corresponding to the different protons in the molecule. Below is a summary of the expected chemical shifts.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH- | ~8.16 | singlet | 1H |
| Aromatic-H | ~7.61 | dd, J=6Hz, 6Hz | 2H |
| Aromatic-H | ~7.23 | dd, J=6Hz, 8.8Hz | 2H |
| -CH2- | ~6.31 | singlet | 2H |
| -OH | ~5.72 | singlet | 1H |
Q2: I am seeing more peaks than expected in my spectrum. What are the likely causes?
A2: The presence of extra peaks in the 1H NMR spectrum is a common issue and can arise from several sources:
-
Impurities: The most frequent cause is the presence of impurities. These can be residual solvents from the reaction or purification steps (e.g., ethyl acetate, acetone, hexane), unreacted starting materials (e.g., o-phenylenediamine, glycolic acid), or byproducts from the synthesis.[1]
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to acid, base, heat, or light, leading to the formation of new compounds with their own NMR signals.
-
Tautomers: Benzimidazole derivatives can exist as tautomers in solution. This can lead to the appearance of two distinct sets of peaks for the aromatic and NH protons if the exchange between the tautomers is slow on the NMR timescale.[2]
-
Solvent Effects: The chemical shifts of labile protons, such as the -NH and -OH protons, are highly dependent on the solvent, concentration, and temperature. In some solvents, you might observe different peak positions or broadening.
Q3: The peaks for my -NH and -OH protons are very broad or have disappeared. Is this normal?
A3: Yes, this is a common phenomenon for labile protons (-NH and -OH). Several factors can cause peak broadening or disappearance:
-
Chemical Exchange: These protons can exchange with each other and with trace amounts of water or acidic/basic impurities in the sample. This rapid exchange on the NMR timescale leads to broadened signals.
-
Deuterium Exchange: If you are using a deuterated solvent that contains exchangeable deuterium atoms (e.g., D2O, CD3OD), the -NH and -OH protons can be replaced by deuterium. Since deuterium is not observed in a standard 1H NMR experiment, these peaks will disappear. This is a useful technique to confirm the identity of these peaks.
-
Concentration and Temperature: The rate of chemical exchange is dependent on the concentration of the sample and the temperature of the experiment. Higher concentrations and temperatures can lead to faster exchange and broader peaks.
Troubleshooting Guide for Unexpected Peaks
This guide provides a systematic approach to identifying the source of unexpected peaks in the 1H NMR spectrum of this compound.
Step 1: Identify Common Impurities
Question: How can I determine if the unexpected peaks are from common laboratory solvents or reagents?
Answer:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[3][4] Common contaminants include acetone (~2.17 ppm), ethyl acetate (~1.26, 2.05, 4.12 ppm), and hexane (~0.88, 1.26 ppm).
-
Review Synthesis Starting Materials: Check the 1H NMR spectra of the starting materials used in the synthesis of this compound, such as o-phenylenediamine and glycolic acid, to see if any unreacted material is present in your sample.
-
Consider Silicone Grease: A broad singlet around 0 ppm is often indicative of silicone grease contamination from glassware.
Step 2: Investigate Sample Degradation
Question: My sample was stored for a while before analysis, and now I see unexpected peaks. Could it be degradation?
Answer:
Yes, benzimidazole derivatives can be susceptible to degradation. To investigate this:
-
Perform Forced Degradation Studies: Subject a small amount of your compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and acquire 1H NMR spectra of the stressed samples.[5][6][7][8] Comparing these spectra to your original spectrum can help identify degradation products.
-
Analyze Potential Degradation Pathways: Consider potential reactions such as oxidation of the methanol group to an aldehyde or carboxylic acid, or cleavage of the benzimidazole ring under harsh conditions.
Step 3: Evaluate Solvent and Concentration Effects
Question: The appearance of my spectrum changes when I use a different solvent or concentration. Why is this happening?
Answer:
The chemical environment of a molecule can be influenced by the solvent and its concentration, leading to changes in the NMR spectrum.
-
Run the Spectrum in a Different Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d6, Acetone-d6) can help resolve overlapping signals and provide more information about the molecule's structure. The chemical shifts of labile protons are particularly sensitive to the solvent.
-
Vary the Sample Concentration: If you suspect aggregation or intermolecular interactions are causing peak broadening or shifting, try running the spectrum at a different concentration.
-
D2O Exchange: To confirm the identity of -NH and -OH protons, add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to these exchangeable protons will disappear.
Step 4: Consider Tautomerism
Question: I am seeing a doubling of some peaks, especially in the aromatic region. Could this be due to tautomers?
Answer:
Yes, the presence of tautomers is a known characteristic of benzimidazoles.[2]
-
Variable Temperature NMR: Acquire the 1H NMR spectrum at different temperatures. If the doubled peaks coalesce into single peaks at higher temperatures, it is a strong indication of tautomerism.
-
Use a Protic Solvent: Running the spectrum in a protic solvent like methanol-d4 can sometimes accelerate the proton exchange between tautomers, leading to a single set of averaged signals.
Experimental Protocol: 1H NMR of this compound
Objective: To obtain a high-resolution 1H NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool at the bottom of the pipette to remove any particulate matter.[9][10][11][12]
-
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in the 1H NMR spectrum of this compound.
Caption: A workflow for identifying the source of unexpected peaks in an NMR spectrum.
References
- 1. banglajol.info [banglajol.info]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. scribd.com [scribd.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-Benzimidazole-2-methanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for conferring a wide array of pharmacological activities upon its derivatives. Among these, 1H-Benzimidazole-2-methanol serves as a foundational molecule for the development of potent therapeutic agents. This guide provides a comprehensive comparison of the biological activities of this compound and its key derivatives, supported by experimental data. We delve into their antimicrobial, anticancer, and anti-inflammatory properties, offering detailed experimental protocols and mechanistic insights to facilitate further research and drug development.
Comparative Biological Activity Data
The biological efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of this compound and its selected derivatives.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Staphylococcus aureus | - | Ciprofloxacin | - |
| Escherichia coli | - | Ciprofloxacin | - | |
| 2-Methyl-1H-benzimidazole | Staphylococcus aureus | Weak activity (7-8 mm zone of inhibition)[1] | Ciprofloxacin | - |
| Benzimidazole-linked oxadiazole derivatives | Staphylococcus aureus | - | 5-FU | 1.16 - 7.12 |
| Escherichia coli | - | 5-FU | 1.16 - 7.12 | |
| N,2,6-trisubstituted 1H-benzimidazole derivatives | Staphylococcus aureus | - | Paclitaxel | 1.38 - 4.75 |
| Escherichia coli | - | Paclitaxel | 1.38 - 4.75 | |
| Fluoro aryl benzimidazole derivative | Candida albicans | - | Roscovitine | 22.4 - 42 |
| Benzimidazole derivative with sulfonamide moiety | Aspergillus niger | - | 5-FU | 6.82 - 18.42 |
Note: A lower MIC value indicates greater antimicrobial activity.
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1H-Benzimidazol-2-yl-methanol | Brine Shrimp Lethality | >10 µg/mL (Mild cytotoxicity)[2] | Vincristine Sulphate | 0.544 µg/mL |
| 2-Methyl-1H-benzimidazole | Brine Shrimp Lethality | 0.42 µg/mL (Prominent cytotoxicity)[2] | Vincristine Sulphate | 0.544 µg/mL |
| Benzimidazole-linked oxadiazole derivatives | MCF-7 (Breast) | 0.13 - 15.2[3] | 5-FU | 1.16 - 7.12 |
| HepG2 (Liver) | 0.13 - 15.2[3] | 5-FU | 1.16 - 7.12 | |
| N,2,6-trisubstituted 1H-benzimidazole derivatives | MDA-MB-231 (Breast) | 2.39[3] | Paclitaxel | 1.38 |
| HepG2 (Liver) | 3.22[3] | Paclitaxel | 4.75 | |
| Fluoro aryl benzimidazole derivative | HOS (Bone) | 1.8[3] | Roscovitine | 24.3 |
| MCF-7 (Breast) | 2.8[3] | Roscovitine | 42 | |
| Benzimidazole derivative with sulfonamide moiety | MGC-803 (Gastric) | 1.02 - 5.40[3] | 5-FU | 6.82 - 18.42 |
| PC-3 (Prostate) | 1.02 - 5.40[3] | 5-FU | 6.82 - 18.42 |
Note: A lower IC50 value indicates greater anticancer activity.
Anti-inflammatory Activity
Several benzimidazole derivatives have demonstrated significant anti-inflammatory effects in various in vivo models. The carrageenan-induced paw edema model is a standard assay to evaluate acute inflammation.
| Compound | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition |
| N-(1H-benzimidazol-2-ylmethyl) aniline derivatives | Rat | 100 | Up to 100%[4] | Nimesulide (50 mg/kg) | 100% |
| 2-Methylaminobenzimidazole derivatives | Rat | 100 | Up to 100%[5] | Nimesulide (50 mg/kg) | 100% |
| Substituted benzimidazole derivatives (6a-c) | Rat | 100 | 81.75% - 86.69%[6] | Acesulfamethoxazole | 87.83% |
| Cu(II) and Zn(II) complexes of a benzimidazole Schiff base | Rat | 100 | ~55%[7] | Diclofenac | 65.4% |
Note: A higher % inhibition indicates greater anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standardized protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[9][10]
-
Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound or reference drug is administered orally or intraperitoneally to the animals. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group compared to the control group.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. Benzimidazole derivatives exert their biological effects through various signaling pathways.
Anticancer Mechanism of Action
One of the proposed mechanisms for the anticancer activity of certain benzimidazole derivatives involves the induction of apoptosis through the Reactive Oxygen Species (ROS)-JNK signaling pathway .[11]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 8. researchhub.com [researchhub.com]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Structure-Activity Relationships of 2-Substituted Benzimidazoles
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted benzimidazoles. It offers a comprehensive overview of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Substitutions at the 2-position of the benzimidazole ring have been extensively explored, leading to the discovery of potent antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3][5][6][7] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more effective and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of 2-substituted benzimidazoles is significantly influenced by the nature of the substituent at the 2-position. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on the antimicrobial, anticancer, and anti-inflammatory activities of these compounds.
Antimicrobial Activity
The antimicrobial efficacy of 2-substituted benzimidazoles is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 1a | Phenyl | Staphylococcus aureus | 6.25 | [3] |
| 1b | 4-Chlorophenyl | Staphylococcus aureus | 3.12 | [3] |
| 1c | 4-Nitrophenyl | Staphylococcus aureus | 1.56 | [3] |
| 2a | Methyl | Escherichia coli | 12.5 | [2] |
| 2b | Ethyl | Escherichia coli | 6.25 | [2] |
| 3a | (1H-Benzimidazol-2-yl)methanethiol | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [8] |
| 3b | 2-(Chloromethyl)-1H-benzo[d]imidazole | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [8] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of 2-substituted benzimidazoles is typically assessed by their cytotoxic effects on various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | Phenyl | HepG-2 (Liver Cancer) | >100 | [9] |
| 4b | 4-Methoxyphenyl | HepG-2 (Liver Cancer) | 5.6 | [9] |
| 4c | 4-Fluorophenyl | HepG-2 (Liver Cancer) | 3.2 | [9] |
| 5a | N-methyl-N-(2-fluoroethyl)aniline | A549 (Lung Cancer) | Not specified, but noted for remarkable activity | |
| 6a | Phenylpropenone derivative | PC3 (Prostate Cancer) | 1.78 - 8.83 | [10] |
| 6b | Phenylpropenone derivative | MCF-7 (Breast Cancer) | 1.78 - 8.83 | [10] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-substituted benzimidazoles are often evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay, where the percentage of edema inhibition is measured.
| Compound | 2-Substituent | Inhibition of Edema (%) | Dose (mg/kg) | Reference |
| 7a | Benzyl | 45 | 100 | [3] |
| 7b | 1-Naphthylmethyl | 52 | 100 | [3] |
| 8a | N-benzyl acetamide moiety | IC50 = 15 nM (Bradykinin B1 receptor antagonist) | Not Applicable | [6] |
| 8b | Chloroimidazole derivative | IC50 = 0.3 nM (Bradykinin B1 receptor antagonist) | Not Applicable | [6] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship Insights
The data presented in the tables above, along with numerous other studies, reveal several key trends in the SAR of 2-substituted benzimidazoles:
-
Antimicrobial Activity : The introduction of electron-withdrawing groups, such as nitro and halo groups, on a phenyl ring at the 2-position generally enhances antibacterial activity.[2][3] The presence of a trifluoromethyl group at the 2-position is also a known feature in some antihelminthic drugs.[8]
-
Anticancer Activity : For anticancer agents, bulky aromatic or electron-withdrawing groups at the 2-position have been shown to improve cytotoxic potency. For instance, the substitution of a phenyl ring with electron-withdrawing groups has been shown to be associated with lower IC50 values.[9]
-
Anti-inflammatory Activity : Structural modifications on the benzimidazole core, particularly the introduction of sulfonamide and substituted aromatic groups, can significantly improve the inhibition of edema and inflammatory mediators. The position of substituents on the benzimidazole ring, including at the N1, C2, C5, and C6 positions, greatly influences anti-inflammatory activity.[6]
-
Antiviral Activity : Substituents at the 2-position of the benzimidazole ring can enhance binding to viral polymerases or proteases.[5] Electron-donating groups at this position can improve interactions with viral enzymes, thereby enhancing inhibitory activity.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of 2-Substituted Benzimidazoles (General Procedure)
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.
-
Reaction Setup : A mixture of o-phenylenediamine (1 mmol) and a substituted aldehyde or carboxylic acid (1.1 mmol) is placed in a suitable solvent, such as ethanol.
-
Catalyst Addition : A catalyst, such as polyphosphoric acid or hydrochloric acid, may be added to facilitate the reaction.
-
Reaction Conditions : The reaction mixture is typically heated under reflux for several hours.
-
Workup and Purification : After cooling, the reaction mixture is poured into crushed ice and neutralized with a base. The resulting precipitate is filtered, dried, and purified by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions : A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration : The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema : After a set period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition : The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are powerful tools for understanding complex relationships and processes in drug discovery.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Impact of 2-position substituents on antimicrobial activity.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
A Comparative Analysis of 1H-Benzimidazole-2-methanol and 2-methyl-1H-benzimidazole for Drug Development Professionals
An objective guide for researchers and scientists on the physicochemical properties, synthesis, and biological activities of two closely related benzimidazole derivatives, supported by experimental data.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This guide provides a detailed comparative analysis of two simple yet important benzimidazole derivatives: 1H-Benzimidazole-2-methanol and 2-methyl-1H-benzimidazole. Understanding the nuanced differences in their chemical properties and biological activities is crucial for their potential application in drug discovery and development. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties of this compound and 2-methyl-1H-benzimidazole.
| Property | This compound | 2-methyl-1H-benzimidazole |
| Molecular Formula | C₈H₈N₂O | C₈H₈N₂ |
| Molecular Weight | 148.16 g/mol | 132.16 g/mol [1][2] |
| Melting Point | 171-175 °C | 175-177 °C[3][4] |
| Appearance | White to light brown crystalline powder | Beige crystalline solid |
| LogP (predicted) | 0.9 | 1.3-2.2 |
| pKa (predicted) | 10.19 (acidic), 4.65 (basic) | 12.8 (acidic), 5.6 (basic) |
| Water Solubility | Soluble in hot water and polar organic solvents | Slightly soluble in water, soluble in organic solvents |
Synthesis and Experimental Protocols
Both compounds can be synthesized through a condensation reaction involving o-phenylenediamine and a corresponding carboxylic acid. The selection of the carboxylic acid derivative dictates the substituent at the 2-position of the benzimidazole ring.
Synthesis of this compound
This compound is synthesized by the condensation of o-phenylenediamine with glycolic acid.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: A mixture of o-phenylenediamine (e.g., 500 mg) and glycolic acid (e.g., 703.5 mg) is prepared in dimethylformamide (DMF).
-
Reflux: The reaction mixture is refluxed at 90-100°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and diluted with water.
-
Neutralization: A solution of sodium bicarbonate (NaHCO₃) is added to neutralize any residual acid.
-
Extraction: The product is extracted with ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Synthesis of 2-methyl-1H-benzimidazole
2-methyl-1H-benzimidazole is synthesized by the condensation of o-phenylenediamine with acetic acid.[3][5][6][7]
Experimental Protocol: Synthesis of 2-methyl-1H-benzimidazole [5][6][7]
-
Reaction Setup: o-phenylenediamine (e.g., 5.43 g) is dissolved in a mixture of water (20 mL) and glacial acetic acid (5.4 mL) in a round-bottom flask.[7]
-
Reflux: A reflux condenser is attached, and the mixture is heated and refluxed for 45 minutes.[7]
-
Work-up: The reaction mixture is cooled to room temperature.
-
Neutralization: Concentrated ammonia solution is gradually added to make the solution basic, leading to the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from 10% aqueous ethanol. The purified product is then dried.
Comparative Biological Activity
A key differentiator between these two compounds lies in their biological activity. A comparative study by Poddar et al. provides valuable insights into their antioxidant, cytotoxic, and antimicrobial properties.[3]
Data Presentation
| Biological Activity | This compound | 2-methyl-1H-benzimidazole | Standard |
| Antioxidant (DPPH Assay) | IC₅₀: 400.42 µg/mL (Mild)[3] | IC₅₀: 144.84 µg/mL (Moderate)[3] | BHT: IC₅₀: 51.56 µg/mL |
| Cytotoxicity (Brine Shrimp) | LC₅₀: >10 µg/mL | LC₅₀: 0.42 µg/mL (Prominent)[3] | Vincristine Sulphate: LC₅₀: 0.544 µg/mL |
| Antimicrobial (Disc Diffusion) | Inactive | Zone of Inhibition: 7-8 mm (Weak)[3] | Ciprofloxacin: Zone of Inhibition: 41-45 mm |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher antioxidant activity. LC₅₀: Median lethal concentration. A lower value indicates higher cytotoxicity.
From the data, it is evident that the seemingly minor structural difference—a methyl group versus a hydroxymethyl group at the 2-position—has a profound impact on the biological activity. 2-methyl-1H-benzimidazole displays significantly higher antioxidant and cytotoxic activity compared to this compound. [3] It also exhibits weak antimicrobial activity, whereas the methanol derivative is inactive.[3]
Experimental Protocols for Biological Assays
To ensure the reproducibility of the cited biological data, detailed experimental protocols are provided below.
DPPH Free Radical Scavenging Assay
This assay is used to determine the antioxidant activity of the compounds.
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: To 2 mL of the DPPH solution, 2 mL of the test sample at various concentrations is added.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Brine Shrimp Lethality Bioassay
This bioassay is a simple and rapid method for assessing the cytotoxic potential of chemical compounds.
Experimental Protocol: Brine Shrimp Lethality Bioassay
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant light and aeration for 48 hours.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations.
-
Exposure: Ten nauplii (larval brine shrimp) are added to each vial containing the test solutions. A control group with the solvent is also prepared.
-
Incubation: The vials are maintained under illumination for 24 hours.
-
Counting: After 24 hours, the number of surviving nauplii in each vial is counted.
-
Calculation: The percentage of mortality is calculated for each concentration, and the LC₅₀ value is determined.
Potential Mechanism of Action and Signaling Pathways
While the exact signaling pathways for this compound and 2-methyl-1H-benzimidazole are not extensively elucidated, the cytotoxic activity of many benzimidazole derivatives is known to be mediated through the induction of apoptosis.[8][9][10][11][12] Benzimidazoles can trigger apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
A plausible mechanism for the observed cytotoxicity of 2-methyl-1H-benzimidazole involves the induction of the intrinsic apoptotic pathway. This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This, in turn, results in the release of cytochrome c into the cytoplasm, which activates a caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.[9]
Conclusion
This comparative guide highlights the significant impact of a subtle structural modification on the biological profile of two benzimidazole derivatives. 2-methyl-1H-benzimidazole emerges as a more biologically active compound than this compound, demonstrating moderate antioxidant and prominent cytotoxic activities.[3] This suggests that the methyl group at the 2-position is more favorable for these activities than the hydroxymethyl group. For researchers in drug discovery, this underscores the importance of the substituent at the 2-position of the benzimidazole scaffold in modulating biological effects. The provided experimental protocols and data serve as a valuable resource for further investigation and development of novel benzimidazole-based therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to explore the structure-activity relationships of related derivatives.
References
- 1. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]
- 2. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Efficacy of 1H-Benzimidazole-2-methanol Derivatives
This guide provides a comprehensive comparison of in vitro assays used to validate the efficacy of 1H-Benzimidazole-2-methanol and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. Benzimidazole, a versatile heterocyclic compound, serves as a crucial scaffold in medicinal chemistry due to its structural similarity to purine nucleoside bases, allowing for interaction with various biopolymers.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant effects.[1][2]
This document details the methodologies for key experiments and presents quantitative data in structured tables to facilitate comparison between different benzimidazole derivatives.
Anticancer Activity
Benzimidazole derivatives are prominent candidates in oncology research due to their ability to target various critical pathways in cancer cell growth and proliferation.[2] Mechanisms of action include the inhibition of tubulin polymerization, disruption of oncogenic signaling pathways like PI3K/AKT and MAPK, and the inhibition of key enzymes such as topoisomerases and various kinases (e.g., EGFR, VEGFR-2).[3][4]
Comparative Efficacy Data (IC50/GI50)
The following table summarizes the cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines. The IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibitory 50%) values represent the concentration of the compound required to inhibit 50% of cell growth or proliferation.
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | IC50 (µM) |
| 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole | A549 (Lung) | Cytotoxicity | 2.4[2] | - | - |
| 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole | HepG2 (Liver) | Cytotoxicity | 3.8[2] | - | - |
| 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole | MCF-7 (Breast) | Cytotoxicity | 5.1[2] | - | - |
| Benzimidazole-acridine derivative (8I) | K562 (Leukemia) | Cytotoxicity | 2.68[5] | - | - |
| Benzimidazole-acridine derivative (8I) | HepG-2 (Liver) | Cytotoxicity | 8.11[5] | - | - |
| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | Cytotoxicity | ~3.87-8.34[4] | Doxorubicin | ~4.17-5.57[4] |
| Benzimidazole-triazole hybrid (5a) | EGFR Inhibition | Kinase Assay | 0.086[4] | Gefitinib | 0.052[4] |
| Benzimidazole-triazole hybrid (6g) | HCT-116 (Colon) | Cytotoxicity | ~3.34-10.92[4] | Doxorubicin | ~4.17-5.57[4] |
Experimental Protocols
1. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Tubulin Polymerization Assay
This assay evaluates the ability of benzimidazole derivatives to interfere with microtubule dynamics, a common mechanism for their anticancer effect.[2]
-
Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity (light scattering) over time. Inhibitors of polymerization will prevent this increase.
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Add various concentrations of the test compound or a known inhibitor (e.g., Nocodazole) to a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to the wells and incubating the plate at 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Analyze the polymerization curves to determine the extent of inhibition.
-
Visualizations
Caption: General workflow for in vitro anticancer screening.
Caption: Pathway of benzimidazole-induced cell death.
Antimicrobial Activity
Benzimidazole derivatives have shown significant efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of ergosterol biosynthesis in fungi.[1][6]
Comparative Efficacy Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values for different benzimidazole derivatives.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Derivative 3f | S. aureus | 23[7] | - | - | Cefixime | 29[7] |
| Derivative 3p | S. aureus | 23[7] | - | - | Cefixime | 29[7] |
| Derivative 3m | S. pyrogenes | 21[7] | - | - | Cefixime | 26[7] |
| Hybrid 65a | E. coli | 0.030[6] | - | - | Norfloxacin | - |
| Hybrid 65a | S. aureus | 0.060[6] | - | - | Norfloxacin | - |
| Derivative 3s | - | - | C. albicans | 19[7] | Griseofulvin | - |
| Derivative 3h | - | - | A. clavatus | 17[7] | Griseofulvin | - |
Experimental Protocol
1. Broth Microdilution Method for MIC Determination
-
Principle: This method determines the MIC of a substance by testing its effect on the growth of a microorganism in a liquid nutrient broth.
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Antiviral Activity
A range of benzimidazole derivatives have been screened for activity against various RNA and DNA viruses.[8] Their mechanisms can involve inhibiting viral entry, replication, or other essential viral processes.
Comparative Efficacy Data (EC50/IC50)
The EC50 (Effective Concentration 50%) or IC50 values represent the concentration of the compound required to inhibit 50% of viral activity.
| Compound/Derivative | Virus | Assay Type | EC50 / IC50 | Selectivity Index (SI) | Reference Drug |
| Various Derivatives | Coxsackievirus B5 (CVB-5) | Plaque Reduction | 9-17 µM[8] | 6 to >11[8] | NM108 |
| Various Derivatives | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 5-15 µM[8] | 6.7 to ≥20[8] | Ribavirin |
| Derivative 7h-Z | Lassa Virus (LASV) Pseudotype | Viral Entry Inhibition | 7.58 nM[9] | 2496[9] | - |
| Derivative 1 | Zika Virus (ZIKV) | Viral Inhibition | 1.9 µM[10] | >37[10] | - |
Experimental Protocol
1. Plaque Reduction Assay
-
Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of "plaques" (areas of cell death) in a monolayer of host cells.
-
Protocol:
-
Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the benzimidazole derivative.
-
Incubate the plates for several days until plaques are visible in the untreated control well.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the control and determine the EC50 value.
-
Other In Vitro Activities
Antioxidant and General Cytotoxicity Screening
The compound 1H-benzimidazol-2-ylmethanol, the parent structure of interest, has been specifically evaluated for antioxidant and general cytotoxic activities.
| Compound | Assay Type | Method | LC50 / IC50 (µg/mL) | Standard | Standard LC50 / IC50 (µg/mL) |
| 1H-benzimidazol-2-ylmethanol | Antioxidant | DPPH Radical Scavenging | 400.42[11][12] | BHT | 51.56[11][12] |
| 2-methyl-1H-benzimidazole | Antioxidant | DPPH Radical Scavenging | 144.84[11][12] | BHT | 51.56[11][12] |
| 2-methyl-1H-benzimidazole | Cytotoxicity | Brine Shrimp Lethality | 0.42[11][12] | Vincristine Sulphate | 0.544[11][12] |
Experimental Protocols
1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to act as a free radical scavenger. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.
-
Protocol:
-
Prepare a 0.004% (w/v) solution of DPPH in methanol.[13]
-
Add various concentrations of the test compound to 3 mL of the DPPH solution.[13]
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 515-517 nm against a blank.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. Brine Shrimp Lethality Assay
-
Principle: This is a simple, rapid, and cost-effective preliminary assay for assessing general cytotoxicity.[12]
-
Protocol:
-
Hatch brine shrimp (Artemia salina) eggs in artificial seawater for 48 hours to obtain nauplii.
-
Prepare various concentrations of the test compound in multi-well plates.
-
Add a specific number of nauplii (e.g., 10-15) to each well.
-
Incubate for 24 hours under a light source.
-
Count the number of dead (non-motile) nauplii in each well.
-
Calculate the percentage of mortality and determine the LC50 (Lethal Concentration 50%) value.
-
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors | MDPI [mdpi.com]
- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Cytotoxicity in Benzimidazole Isomers for Cancer Research
A detailed examination of the cytotoxic profiles of various benzimidazole isomers, providing researchers, scientists, and drug development professionals with comparative data and insights into their potential as anticancer agents.
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides.[1] This structural similarity allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[1][2] The cytotoxicity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring system, making a comparative study of its isomers crucial for the development of potent and selective cancer therapeutics.[3][4]
This guide provides a comparative overview of the cytotoxic activity of different benzimidazole isomers, supported by experimental data from various studies. We delve into the methodologies of key experiments and visualize the underlying mechanisms and workflows to offer a comprehensive resource for researchers in the field.
Quantitative Cytotoxicity Data: A Comparative Summary
The cytotoxic potential of benzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value signifies greater cytotoxic potency. The following table summarizes the IC50 values for a selection of benzimidazole isomers against various human cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.[5]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Benzylimidazole Analogs | [5] | ||
| 1-Benzylimidazole | Various | Varies | [5] |
| Benzimidazole-Triazole Hybrids | [2] | ||
| Compound 5a | HepG-2 (Liver) | ~3.87 | [2] |
| HCT-116 (Colon) | ~8.34 | [2] | |
| MCF-7 (Breast) | ~4.17 | [2] | |
| Bromo-Derivative | [6] | ||
| Compound 5 | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [6] |
| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [6] | |
| H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [6] | |
| 1,2-Disubstituted Benzimidazoles | [7] | ||
| Compound 2a (3-chlorobenzyl) | A549 (Lung) | 111.70 | [7] |
| DLD-1 (Colon) | 185.30 | [7] | |
| Compound 2b | A549 (Lung) | 176.80 | [7] |
| Benzimidazole-Acridine Derivative | [1] | ||
| Compound 8I | K562 (Leukemia) | 2.68 | [1] |
| HepG-2 (Hepatocellular) | 8.11 | [1] | |
| Benzimidazolone Derivative | [8] | ||
| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neuro 2a (Neuroblastoma) | < 20 | [8] |
| MCF-7 (Breast) | < 20 | [8] | |
| HEK 293 (Embryonic Kidney) | < 20 | [8] |
Experimental Protocols
The evaluation of the cytotoxic effects of benzimidazole isomers relies on a variety of well-established in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[8]
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength typically between 550 and 600 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.[5]
Apoptosis and Cell Cycle Analysis
Benzimidazole derivatives often exert their cytotoxic effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][6]
-
Cell Treatment: Cells are treated with the benzimidazole compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Staining:
-
For Apoptosis: Cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[6]
-
For Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as PI. The fluorescence intensity is proportional to the DNA content.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation:
-
Apoptosis: The percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells is quantified.[6]
-
Cell Cycle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in a specific phase, such as the G2/M phase, indicates cell cycle arrest.[1][6]
-
Visualizing the Experimental and Mechanistic Landscape
To better understand the experimental process and the biological pathways involved, the following diagrams have been generated using Graphviz.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antioxidant Activity in Benzimidazole Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of various benzimidazole analogs, supported by experimental data. Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their potential as antioxidants.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, making the development of effective antioxidants a key area of research.[1][2]
This guide summarizes quantitative data on the radical scavenging activity of different benzimidazole derivatives, outlines detailed experimental protocols for common antioxidant assays, and provides a visual representation of the experimental workflow.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of benzimidazole analogs is commonly evaluated through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[2][3] The activity is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.[2][3] The following tables present a compilation of IC50 values for various benzimidazole derivatives from different studies.
Table 1: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Substituent(s) | IC50 (µM) | Reference |
| Benzimidazole-biphenyl derivative | Unsubstituted | 2.43 ± 0.4 | [1] |
| Benzimidazole-biphenyl derivative | Methoxy substitution | 2.90 ± 0.7 | [1] |
| 2-arylbenzimidazole | Trihydroxy substituted | Most Promising | [2] |
| Pyrazolyl-benzimidazolone derivative | - | 12.82 ± 0.10 | [2] |
| 2-(1H-benzimidazol-2-yl)phenol | - | 1974 | [2][4] |
| 2-p-tolyl-1H-benzimidazole | - | 773 | [2][4] |
| 2-(4-methoxyphenyl)-1H-benzimidazole | - | 800 | [2][4] |
Table 2: ABTS Radical Cation Scavenging Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Substituent(s) | IC50 (µM) | Reference |
| Pyrazolyl-benzimidazolone derivative | - | 12.47 ± 0.02 | [2] |
| Pyrazolyl-benzimidazolone derivative | - | 14.00 ± 0.14 | [2] |
| N-substituted benzimidazole carboxamide | Unsubstituted | 538.81 | [2] |
| N-substituted benzimidazole carboxamide | Dimethoxy substituted | 618.10 | [2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate benzimidazole analogs.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[2][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]
-
Methanol or Ethanol (spectrophotometric grade)[2]
-
Benzimidazole derivatives (test compounds)[2]
-
Ascorbic acid or Trolox (positive control)[2]
-
96-well microplate or quartz cuvettes[2]
-
Microplate reader or UV-Vis spectrophotometer[2]
Procedure:
-
Preparation of DPPH Stock Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol and stored in a dark bottle to prevent light degradation.[2]
-
Preparation of Test Compounds and Control: Stock solutions of the benzimidazole derivatives and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent like DMSO or methanol. A series of dilutions are then prepared from these stock solutions to determine the IC50 value.[2]
-
Assay Protocol:
-
In a 96-well plate, a specific volume of each dilution of the test compounds and the positive control is added to different wells.[2]
-
An equal volume of the DPPH working solution is added to each well.[5]
-
A blank well containing only the solvent is also prepared.[5]
-
The plate is then incubated in the dark at room temperature for a specified time, typically 30 minutes.[5]
-
-
Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer.[5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] % Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.[2]
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[2]
ABTS Radical Cation Decolorization Assay
In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is proportional to their concentration.[2]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))[6]
-
Potassium persulfate[6]
-
Methanol or Ethanol
-
Benzimidazole derivatives (test compounds)
-
Trolox (standard)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are prepared. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ stock solution is diluted with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
Preparation of Test Compounds and Standard: Stock solutions and serial dilutions of the benzimidazole derivatives and the Trolox standard are prepared.[2]
-
Assay Protocol:
-
Measurement: The absorbance is measured at 734 nm.[7]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[7]
-
IC50 or TEAC Determination: The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the scavenging activity of the test compound to that of Trolox.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antioxidant activity of benzimidazole analogs using the DPPH and ABTS assays.
Caption: Workflow for DPPH and ABTS Radical Scavenging Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 4. [PDF] Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. ABTS radical scavenging capacity measurement [protocols.io]
The Evolving Landscape of Antimicrobials: A Comparative Look at 1H-Benzimidazole-2-methanol and Standard Antibiotics
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the scientific community is continuously exploring new chemical scaffolds. Among these, benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of a specific derivative, 1H-Benzimidazole-2-methanol, against established standard antibiotics. Due to the limited availability of quantitative Minimum Inhibitory Concentration (MIC) data for this compound, this report also includes a broader examination of the antimicrobial efficacy of related benzimidazole derivatives to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Unveiling the Antimicrobial Potential: A Head-to-Head Comparison
Direct quantitative data on the antimicrobial activity of this compound is scarce in publicly available literature. However, a qualitative assessment using the disc diffusion method has shown that this compound exhibits weak antimicrobial activity, with a zone of inhibition of 7-8 mm. In the same study, the standard antibiotic Ciprofloxacin demonstrated a significantly larger zone of inhibition of 41-45 mm, indicating superior potency in this assay.
To provide a more detailed and quantitative comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for a range of benzimidazole derivatives and standard antibiotics against various clinically relevant microorganisms. A lower MIC value indicates greater potency.
Table 1: Antimicrobial Spectrum of Various Benzimidazole Derivatives (MIC in µg/mL)
| Benzimidazole Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 2-substituted benzimidazole (63c) | 8 (MRSA) | - | - | - | [1] |
| Benzimidazole-triazole hybrid (63a) | 16 (MRSA) | 4 | >128 | - | [1] |
| N-alkyl-2-substituted benzimidazole (62a) | - | 2 | - | - | [1] |
| Pyrazole-attached benzimidazole (5i) | 15.62 | 7.81 | 31.25 | - | [2] |
| 2-aryl-5(6)-nitro-1H-benzimidazole | 150 | - | >150 | - | [3] |
Note: '-' indicates that data was not available in the cited source.
Table 2: Antimicrobial Spectrum of Standard Antibiotics (MIC in µg/mL)
| Standard Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Ciprofloxacin | 0.25 - 1 | - | 0.015 - 1 | 0.25 - 1 | - |
| Penicillin | - | ≤0.06 - ≥2 | - | - | - |
| Tetracycline | - | - | 32 - 256 | - | - |
| Amphotericin B | - | - | - | - | 0.03 - 16 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Behind the Data: Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the stock solution are then made in a liquid growth medium, typically Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at a temperature and duration appropriate for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into a solid growth medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.
Visualizing the Workflow
To further elucidate the experimental process, the following diagram illustrates a generalized workflow for determining the antimicrobial spectrum of a test compound.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Conclusion
While direct and extensive quantitative data for this compound remains limited, the broader class of benzimidazole derivatives continues to show significant promise as a source of new antimicrobial agents. The available qualitative data suggests that this compound itself may possess modest antimicrobial activity. Further research, including comprehensive MIC determinations against a wide range of pathogens, is crucial to fully elucidate its potential and guide future drug development efforts in the ongoing battle against infectious diseases.
References
Validating the Mechanism of Action for Novel Benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In recent years, novel benzimidazole derivatives have emerged as promising candidates for cancer therapy, primarily through their action as tubulin polymerization inhibitors and kinase inhibitors. This guide provides an objective comparison of the performance of select novel benzimidazole compounds against established alternatives, supported by experimental data. Detailed methodologies for key validation assays are also presented to aid in the design and interpretation of related research.
I. Novel Benzimidazole Compounds as Tubulin Polymerization Inhibitors
A primary mechanism by which certain benzimidazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. This action leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Here, we compare a novel benzimidazole analogue, compound 12b , with the well-established tubulin inhibitor, colchicine .
Comparative Efficacy Data
The following table summarizes the in vitro anti-proliferative activity of compound 12b and colchicine against various human cancer cell lines. The data is presented as IC50 values (the concentration of drug required to inhibit cell growth by 50%).
| Compound | Cell Line | Cancer Type | IC50 (nM)[1] |
| Novel Benzimidazole (12b) | A549 | Lung Cancer | 50 |
| HCT116 | Colon Cancer | 50 | |
| MCF-7 | Breast Cancer | 50 | |
| A2780S (paclitaxel-sensitive) | Ovarian Cancer | 6.2 | |
| A2780/T (paclitaxel-resistant) | Ovarian Cancer | 9.7 | |
| Colchicine | A549 | Lung Cancer | >100 |
| HCT116 | Colon Cancer | >100 | |
| MCF-7 | Breast Cancer | >100 |
Data extracted from a single study for direct comparison.
As the data indicates, the novel benzimidazole compound 12b exhibits significantly more potent anti-proliferative activity across a panel of cancer cell lines compared to colchicine.[1] Notably, compound 12b retains its high potency against a paclitaxel-resistant ovarian cancer cell line, suggesting its potential to overcome certain mechanisms of drug resistance.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
The inhibitory effect of these compounds on tubulin polymerization can be quantified using an in vitro assay that measures the change in turbidity as tubulin monomers assemble into microtubules.
| Compound | Tubulin Polymerization Inhibition IC50 (µM) |
| Novel Benzimidazole (12b) | Not explicitly stated in the comparative study, but confirmed to inhibit tubulin polymerization. |
| Colchicine | ~1-5 (literature values) |
The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
References
Navigating the Selectivity Landscape of Benzimidazole Derivatives: A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is a critical step in preclinical development. This guide provides a comparative analysis of the potential cross-reactivity of 1H-Benzimidazole-2-methanol, a member of the versatile benzimidazole class of compounds. While direct experimental data on the cross-reactivity of this specific molecule is limited in the public domain, this guide leverages data from structurally related benzimidazole derivatives to underscore the importance of comprehensive selectivity profiling.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its structural resemblance to the purine nucleobase allows it to interact with a wide array of biological targets, particularly protein kinases.[1] Consequently, a benzimidazole derivative designed for a specific target may exhibit off-target activity against other proteins, which can lead to unforeseen polypharmacology or adverse effects. This guide explores the cross-reactivity landscape of benzimidazole compounds, providing a framework for evaluating novel molecules like this compound.
Comparative Analysis of Structurally Related Benzimidazole Derivatives
To contextualize the potential biological activity and cross-reactivity of this compound, we present a comparative analysis of two closely related compounds: 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. The data is presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%) and LC50 values (the concentration of a substance required to kill 50% of a test population). Lower IC50 and LC50 values indicate higher potency.
| Compound | Antioxidant Activity (DPPH Assay) IC50 (µg/mL) | Cytotoxic Activity (Brine Shrimp Lethality) LC50 (µg/mL) | Antimicrobial Activity (Zone of Inhibition, mm) |
| 2-methyl-1H-benzimidazole | 144.84 (Moderate)[2] | 0.42 (Prominent)[2] | 7-8 (Weak)[2] |
| 1H-benzimidazol-2-yl-methanol | 400.42 (Very Weak)[2] | >10 (Mild) | Inactive[3] |
| Butylated Hydroxytoluene (BHT) - Standard | 51.56[2] | - | - |
| Vincristine Sulphate - Standard | - | 0.544[2] | - |
Key Observations:
-
Impact of the Methanol Group: The substitution of a methyl group (in 2-methyl-1H-benzimidazole) with a hydroxymethyl group (in 1H-benzimidazol-2-yl-methanol) significantly alters the biological activity profile. This highlights the critical role of even minor structural modifications in determining target engagement and potential cross-reactivity.
-
Varied Potency: 2-methyl-1H-benzimidazole displays moderate antioxidant and prominent cytotoxic activity, whereas 1H-benzimidazol-2-yl-methanol shows very weak activity in these assays.[2] This suggests that the former may have a broader range of biological targets.
-
Antimicrobial Activity: The weak antimicrobial activity of 2-methyl-1H-benzimidazole suggests potential interactions with microbial targets, an area for further investigation for related compounds.[2]
The Importance of Kinase Profiling for Benzimidazole Derivatives
The benzimidazole core is a well-known "hinge-binding" motif for protein kinases, making kinase inhibition a common mechanism of action and a primary source of cross-reactivity. While specific kinase profiling data for this compound is not available, the following table illustrates a hypothetical comparison between a selective and a multi-targeted benzimidazole-based kinase inhibitor to emphasize the importance of such studies.
| Target Kinase | Hypothetical Selective Inhibitor IC50 (nM) | Hypothetical Multi-targeted Inhibitor IC50 (nM) |
| Target Kinase A | 10 | 15 |
| Kinase B | > 1000 | 50 |
| Kinase C | > 1000 | 75 |
| Kinase D | 850 | 200 |
Key Considerations for Cross-Reactivity Studies:
-
High Selectivity is Achievable: With careful chemical optimization, a high degree of selectivity for a primary target can be achieved within the benzimidazole scaffold.[1]
-
Off-Target Activity is Common: It is common for benzimidazole derivatives to exhibit activity against a range of other kinases, particularly at higher concentrations.[1] Comprehensive screening is essential to identify these potential off-target interactions.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to assessing the cross-reactivity of a compound. Below are detailed methodologies for key assays relevant to the evaluation of this compound and other benzimidazole derivatives.
Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Setup: In a multiwell plate, combine the kinase, the substrate peptide or protein, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP, including a small amount of [γ-³³P]ATP as a tracer.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Separation: Stop the reaction by adding a solution like 2% (v/v) H₃PO₄. Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Antioxidant Activity (DPPH Free Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: To 2 mL of a 0.004% (w/v) methanolic solution of DPPH, add 2 mL of the test sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank (methanol) and a control (methanol and sample solution) should also be measured.
-
IC50 Determination: The percentage of inhibition is plotted against the concentration of the test compound to determine the IC50 value.[4]
Cytotoxicity (Brine Shrimp Lethality Bioassay)
This assay is a simple and rapid method for preliminary assessment of cytotoxicity.
-
Hatching of Brine Shrimp Eggs: Hatch brine shrimp eggs in artificial seawater (3.8% NaCl in distilled water) with constant aeration for 48 hours to obtain the nauplii (larvae).
-
Sample Preparation: Dissolve the test compounds in DMSO and then dilute with artificial seawater to obtain a series of concentrations.
-
Assay Procedure: Place ten mature nauplii in each test tube containing the test solution at different concentrations.
-
Incubation and Analysis: After 24 hours, count the number of surviving nauplii and calculate the percentage of mortality. The LC50 value is determined from the dose-response curve.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: A generalized workflow for the evaluation of a novel compound's cross-reactivity.
Caption: Simplified kinase signaling pathway and the mechanism of inhibition by a benzimidazole derivative.
References
New Wave of Benzimidazole Derivatives Outperform Traditional Anticancer Agents in Preclinical Studies
For Immediate Release
[City, State] – [Date] – Groundbreaking research into a new class of benzimidazole derivatives has revealed their superior anticancer activity and improved pharmacological profiles compared to established drugs such as colchicine and paclitaxel. These findings, detailed in recent publications, position these novel compounds as promising candidates for the next generation of cancer therapeutics. The studies highlight their potent ability to inhibit tubulin polymerization and receptor tyrosine kinases, key mechanisms in controlling cancer cell proliferation.
The research community, including drug development professionals and scientists, now has access to compelling preclinical data demonstrating the enhanced efficacy of these new benzimidazole derivatives. The direct comparisons showcase significant improvements in potency, with some compounds exhibiting nanomolar efficacy and the ability to overcome multidrug resistance, a major challenge in oncology.
This comparative guide provides a comprehensive overview of the performance of these new benzimidazole derivatives against existing drugs, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Quantitative Performance Analysis: New Benzimidazoles vs. Existing Drugs
The superior performance of the new benzimidazole derivatives is evident in their half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values against various cancer cell lines, as well as their efficacy in in-vivo models.
Tubulin Polymerization Inhibitors: A Head-to-Head Comparison
A novel benzimidazole analogue, Compound 12b , has demonstrated exceptional potency as a tubulin polymerization inhibitor, outperforming the established drug colchicine. In a comparative study, Compound 12b exhibited an average IC50 value of 50 nM across multiple cancer cell lines, indicating a higher efficacy than colchicine.[1][2] Notably, this compound was also effective against a paclitaxel-resistant cancer cell line, highlighting its potential to combat drug resistance.[1][2]
| Compound | Target | Cancer Cell Line | IC50 / GI50 | In Vivo Efficacy (Tumor Growth Inhibition) |
| New Benzimidazole (Compound 12b) | Tubulin | A2780S (Ovarian) | IC50: 6.2 nM[1][2] | 78.70% (15 mg/kg), 84.32% (30 mg/kg) in a melanoma model[1][2] |
| New Benzimidazole (Compound 12b) | Tubulin | A2780/T (Paclitaxel-Resistant Ovarian) | IC50: 9.7 nM[1][2] | Not Reported |
| Colchicine | Tubulin | A2780/S (Ovarian) | IC50: 16.7 nM[2] | Not Reported |
| Paclitaxel | Tubulin | A2780/S (Ovarian) | IC50: 7.5 nM[2] | Not Reported |
| New Benzimidazoles (Compounds 7n & 7u) | Tubulin | SK-Mel-28 (Melanoma) | IC50: 2.55 - 17.89 µM[3] | Not Reported |
EGFR Inhibitors: A New Challenger to Gefitinib
Benzimidazole derivatives are also showing promise as Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct comparative IC50 values from a single study are not yet widely published, emerging research indicates that new benzimidazole-based EGFR inhibitors exhibit potent activity, with some showing IC50 values in the nanomolar range, comparable to or exceeding the first-generation inhibitor, gefitinib.[4][5]
| Compound | Target | Cancer Cell Line | IC50 |
| New Benzimidazole Hybrids | EGFR/VEGFR-2 | Various | 0.048 - 0.109 µM (EGFR), 0.107 µM - 6.7 nM (VEGFR-2)[4] |
| Gefitinib | EGFR | NSCLC Cell Lines | Varies by mutation (e.g., ~10-100 nM for sensitive mutations)[5] |
Mechanism of Action: Visualizing the Pathways
The primary mechanisms of action for these new benzimidazole derivatives involve the disruption of microtubule dynamics and the inhibition of crucial signaling pathways for cancer cell survival.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed protocols for the key assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
On ice, add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10%.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin-GTP-glycerol solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization is determined by the increase in absorbance over time. The IC50 value is calculated from the dose-response curve of the test compound.
Cell Viability (WST-1) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in culture medium
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The GI50 value is calculated from the dose-response curve.
Apoptosis (Caspase-3/7) Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
96-well white-walled, clear-bottom plates
-
Test compounds
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the WST-1 assay.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Experimental and Drug Discovery Workflow
The development and evaluation of these novel benzimidazole derivatives follow a structured workflow from initial screening to in vivo testing.
The presented data and methodologies underscore the significant potential of these novel benzimidazole derivatives. Their enhanced potency, ability to overcome drug resistance, and well-defined mechanisms of action provide a strong foundation for their continued development as next-generation anticancer therapies. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1H-Benzimidazole-2-methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established protocols for hazardous materials like 1H-Benzimidazole-2-methanol is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Before handling, it is essential to consult the Safety Data Sheet (SDS) and be aware of its potential hazards. Based on available data, this compound presents multiple risks.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves to prevent skin exposure.[2][3]
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are formed, use a NIOSH/MSHA approved respirator.[2]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
Hazard Classification
To ensure clarity, the hazard classifications for this compound are summarized in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1][2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is designated as waste.[5] Adherence to these procedures is mandatory for regulatory compliance and safety.
Step 1: Waste Determination and Segregation
-
Hazardous Waste Identification: Any unused, expired, or contaminated this compound, including spill cleanup materials, must be treated as hazardous waste.[5] This is in accordance with the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management from "cradle-to-grave".[6][7]
-
Segregation: It is crucial to collect waste this compound separately from other waste streams. Do not mix it with non-hazardous waste or incompatible chemicals, such as strong oxidizing agents.[2][8] Keep solid and liquid waste forms separate.[8]
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Collect the waste in a container that is in good condition, leak-proof, and made of a material compatible with the chemical.[5][9] Often, the original container is the best choice.[5]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[5] The label must include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[6][10] The SAA should be a secure, cool, dry, and well-ventilated area, away from heat or ignition sources.[3][11]
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[5][9] This prevents the release of vapors and potential spills.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment system, such as a spill tray, to contain any potential leaks.[5][8]
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of the chemical yourself. Disposal must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[10]
-
Regulatory Compliance: The disposal method will be determined by the licensed vendor in accordance with federal, state, and local regulations.[7][11] Approved methods for this type of chemical waste typically include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[1]
-
Prohibited Disposal Methods: It is strictly forbidden to dispose of this compound by:
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[4]
-
Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[4][12]
-
Rinsate Collection: Crucially, the first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste. [12] Add the rinsate to your designated this compound waste container.
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original label.[5] The container can then often be disposed of as non-hazardous solid waste. To prevent reuse, it is recommended to puncture the container.[4] Always confirm your institution's specific policies on empty container disposal.
Summary of Disposal Procedures
| Action | Recommended Procedure | Prohibited Actions |
| Solid/Liquid Waste | Collect in a labeled, sealed, compatible hazardous waste container. Store in a designated SAA. Arrange for pickup by a licensed waste vendor. | Do not dispose in trash. Do not pour down the drain. Do not mix with incompatible waste. |
| Disposal Method | Controlled incineration or transfer to a licensed chemical destruction plant via an approved vendor.[1] | Discharge into the environment.[1] Disposal in sanitary landfills. |
| Empty Containers | Triple rinse with a suitable solvent. Collect the first rinse as hazardous waste. Deface label and puncture container before non-hazardous disposal. | Disposing as regular trash without proper decontamination. Reusing the container for other purposes. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. youtube.com [youtube.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. mtu.edu [mtu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 1H-Benzimidazole-2-methanol
This guide provides critical safety and logistical information for the handling and disposal of 1H-Benzimidazole-2-methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several potential hazards. It may be harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications & Notes |
| Eye/Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Gloves | Chemical-impermeable gloves are required. While specific breakthrough time data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling similar organic chemicals. Always inspect gloves prior to use and wash hands thoroughly after handling.[1][2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing, such as a lab coat.[1][2] | |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded, if irritation is experienced, or if there is a risk of dust or aerosol formation.[1][2][3] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure all work is conducted in a well-ventilated area. For procedures with a risk of aerosol or dust generation, a chemical fume hood is required.[1][2]
- Set up an emergency exit and a designated risk-elimination area.[2]
- Remove all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.[1][2]
- Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.
2. Donning Personal Protective Equipment (PPE):
- Wear a lab coat or other protective clothing.
- Put on tightly fitting safety goggles with side-shields.
- Wear appropriate chemical-impermeable gloves (e.g., nitrile). Ensure gloves are inspected for any signs of degradation before use.
3. Handling the Chemical:
- Avoid breathing dust, mist, gas, or vapors of the chemical.[1]
- Avoid all contact with skin and eyes.[1]
- Do not eat, drink, or smoke in the handling area.[1]
- Measure and dispense the chemical carefully to avoid generating dust or aerosols.
4. Storage:
- Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
- Store away from incompatible materials and foodstuff containers.[1][2]
- The storage area should be locked.[1][2]
5. Accidental Release Measures:
- In case of a spill, evacuate personnel to a safe area.[1][2]
- Wear the appropriate PPE, including respiratory protection, before attempting to clean up.
- Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
- Prevent the chemical from entering drains.[1][2]
6. First Aid Measures:
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
- In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
- If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and sealable container.[3]
- The container must be made of a material compatible with the chemical.
2. Labeling:
- Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[3]
3. Disposal:
- Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1][2]
- Do not dispose of the chemical down the drain.[1][2]
4. Decontamination of Empty Containers:
- Empty containers should be treated as hazardous waste unless properly decontaminated.[3]
- Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1][3]
- After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to institutional policies.[1][3]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
